n-Methyl-n-phenylprop-2-enamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGMKHVTNJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978365 | |
| Record name | N-Methyl-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6273-94-5 | |
| Record name | NSC35673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-phenylprop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-n-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of n-Methyl-n-phenylprop-2-enamide, a valuable compound in organic synthesis and materials science. This document details a common synthetic protocol and outlines the expected analytical data for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound, also known as N-methyl-N-phenylacrylamide, is an organic compound with the chemical formula C₁₀H₁₁NO. Its structure, featuring a vinyl group conjugated to an amide, makes it a versatile monomer for polymerization and a useful intermediate in various organic transformations. This guide presents a detailed experimental procedure for its synthesis via the acylation of N-methylaniline and provides a thorough analysis of its spectroscopic characterization.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy as triethylamine hydrochloride precipitates.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Yield:
While yields can vary depending on the scale and specific conditions, this method typically provides good to excellent yields of the desired product.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| CAS Number | 6273-94-5 |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | m | - |
| Vinyl-H (trans to C=O) | 6.30 - 6.45 | dd | J ≈ 16.8, 1.8 |
| Vinyl-H (cis to C=O) | 6.10 - 6.25 | dd | J ≈ 16.8, 10.2 |
| Vinyl-H (geminal) | 5.60 - 5.75 | dd | J ≈ 10.2, 1.8 |
| N-Methyl-H | 3.40 - 3.50 | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 167 |
| Phenyl-C (ipso) | 142 - 144 |
| Phenyl-C | 128 - 130 |
| Vinyl-CH | 128 - 130 |
| Vinyl-CH₂ | 127 - 129 |
| N-Methyl-C | 37 - 39 |
Infrared (IR) Spectroscopy:
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3060 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic (N-CH₃) |
| ~1660 | C=O stretch | Amide |
| ~1620 | C=C stretch | Alkene |
| ~1590, ~1490 | C=C stretch | Aromatic ring |
| ~980, ~920 | =C-H bend | Alkene (out-of-plane) |
| ~770, ~700 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₂H₅]⁺ |
| 105 | [C₆H₅N(CH₃)]⁺ |
| 77 | [C₆H₅]⁺ |
| 55 | [CH₂=CH-C=O]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Characterization Logic
Caption: Analytical workflow for characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The provided experimental and analytical information serves as a valuable resource for researchers in organic chemistry, polymer science, and drug development, facilitating the reliable preparation and identification of this important chemical compound.
"n-Methyl-n-phenylprop-2-enamide" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is an organic compound with the chemical formula C₁₀H₁₁NO. It belongs to the class of N-substituted acrylamides, a group of compounds recognized for their utility as monomers in polymer synthesis and as intermediates in various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and development.
Chemical Structure and Properties
The structure of this compound features a central amide functional group with a methyl and a phenyl substituent on the nitrogen atom, and a vinyl group attached to the carbonyl carbon. This combination of an aromatic ring and a reactive α,β-unsaturated carbonyl system defines its chemical behavior and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6273-94-5 | [1] |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C=C | [1] |
| InChI Key | IZXGMKHVTNJFAA-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 161.084063974 Da | [1] |
| Monoisotopic Mass | 161.084063974 Da | [1] |
Synthesis
A general and adaptable method for the synthesis of N-substituted acrylamides involves the acylation of a secondary amine with an acryloyl chloride derivative. The following protocol is a representative procedure for the synthesis of this compound from N-methylaniline and acryloyl chloride.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (or a similar inert solvent)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.
References
In-Depth Technical Guide: n-Methyl-n-phenylprop-2-enamide (CAS 6273-94-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is a substituted acrylamide with potential applications in chemical synthesis and as a modulator of biological pathways. Its reactivity is largely defined by the electrophilic nature of the α,β-unsaturated amide, making it a Michael acceptor. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential biological significance, with a focus on its interaction with the Keap1-Nrf2 signaling pathway. Detailed experimental protocols and visual diagrams are included to facilitate further research and application.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₁₀H₁₁NO. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6273-94-5 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-methyl-N-phenylacrylamide, N-Methyl-N-phenylpropenamide |
| Appearance | Light yellow crystals |
| Melting Point | 76-77 °C[1] |
| Calculated LogP | 1.7 |
Synthesis and Purification
The synthesis of this compound can be achieved through the acylation of N-methylaniline with acryloyl chloride. A general experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a solid.
Note: This is a general procedure and may require optimization for specific scales and desired purity.
Spectroscopic Data
The structural confirmation of this compound is based on spectroscopic analysis. The available NMR data is summarized in Table 2.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.45–7.38 | m | 2H, Aromatic | |
| 7.37–7.29 | m | 1H, Aromatic | ||
| 7.21–7.16 | m | 2H, Aromatic | ||
| 6.37 | dd | 16.8, 2.0 | 1H, Vinylic | |
| 6.08 | dd | 16.8, 10.3 | 1H, Vinylic | |
| 5.51 | dd | 10.3, 2.0 | 1H, Vinylic | |
| 3.36 | s | 3H, N-CH₃ | ||
| ¹³C NMR | 165.6 | C=O (Amide) | ||
| 143.3 | Aromatic C | |||
| 129.4 | Aromatic CH | |||
| 128.4 | Vinylic CH | |||
| 127.5 | Vinylic CH₂ | |||
| 127.2 | Aromatic CH | |||
| 127.1 | Aromatic CH | |||
| 37.3 | N-CH₃ |
NMR data was reported in CDCl₃.[2]
Reactivity and Biological Significance
The primary mode of reactivity for this compound is the Michael addition reaction, owing to the electrophilic nature of the β-carbon of the α,β-unsaturated amide. This reactivity is of significant interest in drug development, as it allows for covalent modification of biological nucleophiles, such as the thiol group of cysteine residues in proteins.
Interaction with the Keap1-Nrf2 Signaling Pathway
A key biological pathway that can be modulated by Michael acceptors is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[3][4][5][6][7]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as this compound, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes.
Diagram 1: General Workflow for Synthesis and Purification
Caption: A flowchart illustrating the synthesis and purification of this compound.
Diagram 2: The Keap1-Nrf2 Signaling Pathway and Modulation by this compound
Caption: A diagram of the Keap1-Nrf2 pathway and its activation by this compound.
Conclusion
This compound is a versatile molecule with well-defined chemical properties and synthetic accessibility. Its character as a Michael acceptor makes it a valuable tool for chemical biology and drug discovery, particularly for targeting proteins with reactive cysteine residues. The modulation of the Keap1-Nrf2 pathway represents a significant potential mechanism of action, offering a route to influence cellular redox homeostasis. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and biological applications of this compound. Further studies are warranted to fully elucidate its biological activity profile and therapeutic potential.
References
- 1. US2773063A - Preparation of acrylamides - Google Patents [patents.google.com]
- 2. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Spectroscopic data of "n-Methyl-n-phenylprop-2-enamide" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound n-Methyl-n-phenylprop-2-enamide (CAS No: 2961-51-5). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Methyl-N-phenylacrylamide |
| CAS Number | 2961-51-5 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Chemical Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and computational algorithms.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.30 - 6.50 | Multiplet | 1H | Vinylic proton (-CH=CH₂) |
| ~5.60 - 5.80 | Multiplet | 2H | Vinylic protons (-CH=CH₂) |
| ~3.40 | Singlet | 3H | N-Methyl protons (-NCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~166 | Quaternary | Carbonyl carbon (C=O) |
| ~142 | Quaternary | Aromatic carbon (C-N) |
| ~130 | Tertiary | Vinylic carbon (-CH=) |
| ~129 | Tertiary | Aromatic carbons (ortho, para-C) |
| ~128 | Tertiary | Aromatic carbon (meta-C) |
| ~127 | Secondary | Vinylic carbon (=CH₂) |
| ~38 | Primary | N-Methyl carbon (-NCH₃) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3080 - 3010 | Medium | C-H stretch (Aromatic, Vinylic) |
| ~2930 | Weak | C-H stretch (Methyl) |
| ~1665 | Strong | C=O stretch (Amide) |
| ~1620 | Medium | C=C stretch (Vinylic) |
| ~1595, 1490 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1400 | Medium | C-N stretch |
| ~980, 920 | Strong | =C-H bend (Vinylic out-of-plane) |
| ~750, 690 | Strong | C-H bend (Aromatic out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment Ion |
| 161 | High | [M]⁺ (Molecular ion) |
| 132 | Medium | [M - C₂H₅]⁺ |
| 105 | High | [C₆H₅N(CH₃)]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 55 | High | [CH₂=CHCO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID to obtain the ¹H NMR spectrum.
-
Phase the spectrum and integrate the signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe to the ¹³C frequency.
-
Set appropriate parameters for a proton-decoupled ¹³C experiment (e.g., spectral width, acquisition time, relaxation delay, and a larger number of scans due to the lower natural abundance of ¹³C).
-
Acquire the FID.
-
Apply a Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated from the solvent and any impurities on the GC column.
-
-
Ionization and Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-Depth Technical Guide to the Reactivity and Potential Reaction Mechanisms of n-Methyl-n-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-n-phenylprop-2-enamide, a substituted acrylamide, presents a versatile scaffold for chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. The document details potential reaction mechanisms, including polymerization, Michael additions, and cycloaddition reactions, supported by experimental protocols and quantitative data. Particular emphasis is placed on providing detailed methodologies and structured data presentation to facilitate reproducibility and further investigation by researchers in organic chemistry, polymer science, and drug development.
Chemical and Physical Properties
This compound, also known as n-methyl-n-phenylacrylamide, is a chemical compound with the molecular formula C₁₀H₁₁NO.[1] Its chemical structure consists of a phenyl group and a methyl group attached to the nitrogen atom of an acrylamide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | n-Methyl-n-phenylacrylamide | [1] |
| CAS Number | 6273-94-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified | - |
Synthesis
The synthesis of this compound can be achieved through the N-acylation of N-methylaniline with acryloyl chloride. This method is analogous to the synthesis of other N-substituted acrylamides.[2]
General Experimental Protocol for N-Acylation
The following protocol is adapted from the synthesis of similar N-substituted acrylamides and provides a likely route to this compound.
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM, cooled to 0 °C in an ice bath, add acryloyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of triethylammonium chloride will have formed.[2] Filter off the precipitate.
-
Wash the organic filtrate with saturated sodium bicarbonate solution and then with water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Diagram 1: Synthesis of this compound
Caption: General synthesis scheme for this compound.
Spectroscopic Data
The structural characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data based on publicly available spectra for this compound.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (amide carbonyl) |
| ~142 | Quaternary aromatic carbon (C-N) |
| ~130 | =CH₂ (vinylic) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | =CH- (vinylic) |
| ~37 | N-CH₃ |
(Data interpreted from publicly available spectra; actual values may vary depending on solvent and experimental conditions.)
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic and vinylic) |
| ~2930 | C-H stretch (aliphatic) |
| ~1660 | C=O stretch (amide I band) |
| ~1620 | C=C stretch (vinylic) |
| ~1590, ~1490 | C=C stretch (aromatic) |
| ~1400 | C-N stretch |
| ~980 | =C-H bend (vinylic) |
(Data interpreted from publicly available spectra; actual values may vary depending on solvent and experimental conditions.)
Table 4: Mass Spectrometry (GC-MS) Data of this compound
| m/z | Interpretation |
| 161 | [M]⁺ (Molecular ion) |
| 132 | [M - C₂H₅]⁺ |
| 106 | [M - C₃H₃O]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | [C₃H₃O]⁺ (Acryloyl cation) |
(Data interpreted from publicly available spectra; fragmentation patterns can vary with ionization method.)
Reactivity and Potential Reaction Mechanisms
The reactivity of this compound is primarily dictated by the electron-deficient nature of the α,β-unsaturated carbonyl system and the presence of the tertiary amide.
Polymerization
N,N-disubstituted acrylamides can undergo radical polymerization, although they are sometimes considered less reactive than their acrylate counterparts.[3] The polymerization of this compound would likely proceed via a free-radical mechanism.
4.1.1. Proposed Radical Polymerization Mechanism
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) thermally decomposes to generate free radicals.
-
Propagation: The initiator radical adds to the β-carbon of the acrylamide monomer, generating a new radical species which then adds to another monomer unit, propagating the polymer chain.
-
Termination: The polymerization is terminated by the combination or disproportionation of two growing polymer chains.
Diagram 2: Radical Polymerization of this compound
References
An In-depth Technical Guide to n-Methyl-n-phenylprop-2-enamide as a Monomer for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is a vinyl monomer with significant potential in the synthesis of advanced polymeric materials. Its unique structure, featuring both a phenyl ring and an N-methylated amide group, imparts distinct properties to the resulting polymers, including specific solubility, thermal stability, and potential for further functionalization. This technical guide provides a comprehensive overview of the synthesis of the this compound monomer, detailed protocols for its homopolymerization, and a summary of the key characteristics of the resulting polymer, poly(this compound). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, facilitating the exploration of this versatile monomer in various applications.
Monomer: this compound
Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 6273-94-5 |
| Appearance | White to off-white solid |
| IUPAC Name | This compound |
| Synonyms | N-methyl-N-phenylacrylamide |
Synthesis
The synthesis of this compound can be achieved through the acylation of N-methylaniline with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Polymer: Poly(this compound)
The polymerization of this compound can be carried out using free-radical polymerization techniques. The resulting homopolymer, poly(this compound), is a thermoplastic material with properties influenced by its molecular weight and tacticity.
Polymerization
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous toluene, dioxane, or other suitable solvent
-
Methanol or other suitable non-solvent for precipitation
-
Schlenk tube or other suitable reaction vessel for polymerization under inert atmosphere
-
Vacuum oven
Procedure:
-
Place the this compound monomer and the radical initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer) in a Schlenk tube.
-
Add anhydrous solvent to achieve the desired monomer concentration (e.g., 1 M).
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed reaction vessel in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization and Properties
The properties of poly(this compound) can be determined using various analytical techniques. Below is a summary of expected characterization data based on analogous N-substituted polyacrylamides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Broad signals corresponding to the polymer backbone protons and the protons of the N-methyl and N-phenyl groups.
-
¹³C NMR: Signals for the carbonyl carbon, the aliphatic backbone carbons, and the carbons of the N-methyl and N-phenyl groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Characteristic absorption bands for the amide carbonyl group (C=O stretching) around 1650 cm⁻¹.
-
Bands corresponding to the C-N stretching and the aromatic C-H and C=C stretching of the phenyl group.
-
The molecular weight (number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). The expected values will depend on the specific polymerization conditions.
The thermal stability and transitions of poly(this compound) can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Based on data for structurally similar polymers like poly(N-phenyl acrylamide), the polymer is expected to exhibit good thermal stability.
| Thermal Property | Expected Range/Value |
| Decomposition Temperature (TGA, onset in N₂) | > 300 °C |
| Glass Transition Temperature (T₉, DSC) | Dependent on molecular weight, expected to be above 100 °C |
Visualizations
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Polymerization Workflow
Caption: Workflow for the free-radical polymerization of this compound.
Conclusion
This compound is a versatile monomer that can be readily synthesized and polymerized to yield a homopolymer with interesting properties. The presence of the N-phenyl and N-methyl substituents is expected to influence the polymer's solubility, thermal characteristics, and potential for post-polymerization modification. This guide provides the fundamental protocols and expected data to encourage further investigation and application of poly(this compound) in various fields, including the development of novel biomaterials and drug delivery systems. The detailed methodologies and structured data presentation aim to provide a solid foundation for researchers to build upon in their exploration of this promising polymer.
The Ascendancy of N-Substituted Acrylamides: From Polymer Precursors to Precision Covalent Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted acrylamides have undergone a remarkable transformation from foundational monomers in polymer science to highly sophisticated electrophilic warheads in the design of targeted covalent inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of N-substituted acrylamides, with a particular focus on their contemporary application in drug development. We will delve into the historical milestones of their synthesis, provide detailed experimental protocols for their preparation, and explore their mechanism of action in key signaling pathways. Quantitative data on their physicochemical properties and biological activities are systematically presented, and complex biological and chemical processes are illustrated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile chemical class.
A Historical Perspective: The Journey of N-Substituted Acrylamides
The story of N-substituted acrylamides begins in the mid-20th century, rooted in the burgeoning field of polymer chemistry. Early investigations focused on the synthesis and polymerization of these monomers to create polymers with diverse physical properties. One of the earliest and most straightforward methods for their synthesis involved the reaction of acryloyl chloride with primary or secondary amines in the presence of a base to quench the resulting hydrochloric acid. This method, referenced in publications as early as 1953, laid the groundwork for accessing a wide array of N-substituted acrylamides.[1]
The 1960s and 70s saw further exploration of their polymerization and copolymerization to produce materials used as thickeners, in paper manufacturing, and for soil erosion control.[2] The fundamental reactivity of the acrylamide group, particularly its susceptibility to Michael addition, was recognized, though its potential in medicinal chemistry was not yet fully realized.
A significant advancement in their application came with the rise of targeted covalent inhibitors in drug discovery. The ability of the acrylamide moiety to form a stable covalent bond with nucleophilic residues, particularly cysteine, on protein targets offered a new paradigm for achieving high potency and prolonged duration of action. This led to a renewed interest in the synthesis and functionalization of N-substituted acrylamides, not as polymer precursors, but as precision tools for modulating biological pathways. This shift is exemplified by the development of drugs like Afatinib and Ibrutinib, which utilize an N-substituted acrylamide "warhead" to covalently inhibit key kinases in cancer signaling pathways.[3][4]
Synthetic Methodologies: A Toolkit for Chemists
The synthesis of N-substituted acrylamides can be broadly categorized into several key methodologies. The choice of method often depends on the nature of the substituent on the nitrogen atom and the desired scale of the reaction.
Acylation of Amines with Acryloyl Chloride
This is the most traditional and widely used method for preparing N-substituted acrylamides. The reaction involves the nucleophilic attack of a primary or secondary amine on acryloyl chloride, typically in the presence of a tertiary amine base like triethylamine to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-Aryl Acrylamide via Acryloyl Chloride
-
Materials:
-
Substituted aromatic primary amine (1.0 eq)
-
Triethylamine (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
Dry acetone (as solvent)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
-
Procedure:
-
In a round-bottomed flask, dissolve the substituted aromatic primary amine (0.01 mol) and triethylamine (0.01 mol) in dry acetone (30 ml).[2]
-
Cool the solution to 5-10 °C using an ice bath.
-
Add acryloyl chloride (0.012 mol) dropwise to the stirred solution while maintaining the temperature.[2]
-
Continue stirring the reaction mixture for 6 hours at the same temperature.[2]
-
Filter the resulting mixture to remove triethylamine hydrochloride salt.
-
Evaporate the filtrate under reduced pressure to obtain a residue.
-
Extract the residue with chloroform and water. Separate the organic layer.
-
Dry the chloroform layer with anhydrous magnesium sulfate and filter.[2]
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization from petroleum ether.[2]
-
Palladium-Catalyzed Carbonylative Amidation
More recent advancements have introduced palladium-catalyzed methods for the synthesis of N-aryl acrylamides. These methods offer high yields and excellent functional group tolerance under mild conditions. One such approach involves the carbonylative amidation of vinyl thianthrenium salts.
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Acrylamides
-
Materials:
-
Vinyl thianthrenium salt (1.0 eq)
-
Arylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 eq)
-
Xantphos (0.0012 eq)
-
Sodium acetate (NaOAc) (2.0 eq)
-
Acetonitrile (MeCN)
-
Carbon monoxide (CO) gas (1 atm)
-
-
Procedure:
-
To an oven-dried vial, add the vinyl thianthrenium salt, arylamine, Pd(OAc)₂, Xantphos, and NaOAc.
-
Evacuate and backfill the vial with carbon monoxide (1 atm).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at 80 °C for 20 hours.
-
After completion, cool the reaction to room temperature and purify by column chromatography to isolate the N-aryl acrylamide.
-
Friedel-Crafts Alkylation and Acylation of Acrylamide
An alternative approach involves the direct N-alkylation or N-acylation of acrylamide using the Friedel-Crafts reaction. This method utilizes a Lewis acid catalyst to facilitate the reaction between acrylamide and an alkyl or acyl chloride.[1]
Experimental Protocol: N-Acylation of Acrylamide via Friedel-Crafts Reaction
-
Materials:
-
Acrylamide (1.0 eq)
-
Acyl chloride (e.g., stearoyl chloride) (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.0 eq)
-
Acetone (as solvent)
-
A non-solvent for the product (e.g., water, hexane)
-
-
Procedure:
-
In a conical flask, dissolve acrylamide (0.05 M) and stearoyl chloride (0.05 M) in acetone (50 ml).[1]
-
Stir the solution at room temperature.
-
Carefully add anhydrous aluminum chloride (0.05 M) to the reaction mixture.[1]
-
A vigorous evolution of hydrogen chloride gas will occur and then cease after approximately 5 minutes. The reaction is exothermic.[1]
-
After the gas evolution stops, cool the mixture to room temperature.
-
Pour the reaction mixture into a non-solvent to precipitate the N-substituted acrylamide product.[1]
-
Isolate the product by filtration.
-
Applications in Drug Development: Covalent Inhibition of Signaling Pathways
The true potential of N-substituted acrylamides in the modern era lies in their application as targeted covalent inhibitors (TCIs) in drug development. The electrophilic β-carbon of the acrylamide moiety acts as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This irreversible or slowly reversible binding can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to inhibit challenging drug targets.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a hallmark of several cancers, particularly non-small cell lung cancer. N-substituted acrylamides have been successfully employed as covalent inhibitors of EGFR. These inhibitors typically contain a quinazoline scaffold for reversible binding to the ATP-binding site of the kinase, and an acrylamide warhead that covalently modifies a specific cysteine residue (Cys797) in the active site.[4][5] Afatinib is a prime example of such a drug. The covalent bond formation effectively locks the inhibitor in place, leading to potent and sustained inhibition of EGFR signaling.
The general mechanism involves an initial non-covalent binding of the inhibitor to the EGFR active site, which then positions the acrylamide warhead in proximity to Cys797. The nucleophilic thiol of the cysteine then attacks the β-carbon of the acrylamide in a Michael addition reaction, forming a stable covalent bond.[6][7]
References
- 1. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
N-Methyl-N-phenylpropenamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-methyl-N-phenylpropenamide. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound and its derivatives, particularly focusing on their activity as antiviral agents. Visualizations of key processes are provided to facilitate understanding.
Introduction
N-methyl-N-phenylpropenamide, also known as N-methyl-N-phenylacrylamide, is an organic compound with potential applications in medicinal chemistry and materials science. Its structural features, particularly the phenylpropenamide scaffold, are of significant interest due to the biological activities exhibited by related derivatives. This guide aims to consolidate the available technical information on N-methyl-N-phenylpropenamide to support further research and development efforts.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-methyl-N-phenylpropenamide is presented in the tables below. These properties have been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties of N-methyl-N-phenylpropenamide
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-N-phenylprop-2-enamide | PubChem |
| Synonyms | N-methyl-N-phenylacrylamide, N-Acryloyl-N-methylaniline | PubChem |
| CAS Number | 6273-94-5 | PubChem |
| Molecular Formula | C₁₀H₁₁NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Spectroscopic and Computational Data for N-methyl-N-phenylpropenamide
| Data Type | Key Information | Source(s) |
| ¹H NMR | Spectral data available in literature for similar compounds | Supporting Information File[1] |
| ¹³C NMR | Spectral data available in literature for similar compounds | Supporting Information File[1] |
| Mass Spectrometry | GC-MS data available | PubChem |
| IR Spectroscopy | IR data available for related acrylamide compounds | NIST WebBook[2] |
| Computed XLogP3 | 1.7 | PubChem |
| Computed Hydrogen Bond Donor Count | 0 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
Proposed Synthesis of N-methyl-N-phenylpropenamide
This proposed synthesis involves the acylation of N-methylaniline with acryloyl chloride.
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude N-methyl-N-phenylpropenamide can be purified by flash column chromatography on silica gel.[1]
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified N-methyl-N-phenylpropenamide.
Analytical Characterization
The identity and purity of the synthesized N-methyl-N-phenylpropenamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and the carbon-carbon double bond.
Biological Activity and Potential Applications
While there is a lack of specific biological studies on N-methyl-N-phenylpropenamide, the broader class of phenylpropenamide derivatives has been identified as potent non-nucleoside inhibitors of Hepatitis B Virus (HBV) replication.[4][5]
Anti-Hepatitis B Virus (HBV) Activity of Phenylpropenamide Derivatives
Studies on phenylpropenamide derivatives, such as AT-61 and AT-130, have demonstrated their ability to inhibit the replication of both wild-type and lamivudine-resistant strains of HBV in vitro.[4][5] These compounds represent a promising class of antivirals with a mechanism of action distinct from that of currently approved nucleoside/nucleotide analogs.
Mechanism of Action: HBV Capsid Assembly Modulation
The primary mechanism of action for anti-HBV phenylpropenamide derivatives is the modulation of HBV capsid assembly.[5][6] These compounds are classified as Capsid Assembly Modulators (CAMs). They function by binding to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding accelerates the kinetics of capsid assembly, leading to the formation of empty, non-infectious capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[5][6] By preventing the encapsidation of the pgRNA, the subsequent steps of reverse transcription and viral DNA synthesis are effectively blocked.[5]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of N-methyl-N-phenylpropenamide.
Mechanism of Action of Phenylpropenamide Derivatives against HBV
Caption: Phenylpropenamide derivatives inhibit HBV by modulating capsid assembly.
Conclusion
N-methyl-N-phenylpropenamide is a compound with a structural motif that is prevalent in a class of molecules with demonstrated biological activity. While specific experimental data for this particular molecule is limited, the information available for related phenylpropenamide derivatives, especially their role as anti-HBV agents, suggests that N-methyl-N-phenylpropenamide could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physical, chemical, and biological properties and to explore its potential in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. N-Benzylacrylamide [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylpropenamide Derivatives AT-61 and AT-130 Inhibit Replication of Wild-Type and Lamivudine-Resistant Strains of Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phenylpropenamide derivative AT-130 blocks HBV replication at the level of viral RNA packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
"n-Methyl-n-phenylprop-2-enamide" literature review and patents
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-n-phenylprop-2-enamide, a member of the acrylamide family, is a chemical compound with potential applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive review of the available literature and patent landscape for this compound. It details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its characterization through various spectroscopic techniques. While direct biological activity data for this compound is not currently available in the public domain, this guide explores the known biological activities of structurally similar compounds to offer potential avenues for future research and drug discovery.
Introduction
This compound, also known as N-methyl-N-phenylacrylamide, is an organic compound featuring a core acrylamide structure with methyl and phenyl substituents on the nitrogen atom. Its chemical structure suggests its utility as a monomer in polymerization reactions and as a versatile building block in organic synthesis. This guide aims to consolidate the existing scientific and technical information on this compound to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6273-94-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-methyl-N-phenylacrylamide, N-Methyl-N-phenylpropenamide | [1] |
| Appearance | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not explicitly published, a highly analogous and well-documented procedure for the N-acylation of similar secondary amines with acryloyl chloride provides a reliable method. The most probable synthetic route involves the reaction of N-methylaniline with acryloyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[3]
Proposed Synthesis Workflow
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar N-acylation reaction.[3]
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂), the aromatic protons of the phenyl ring, and the methyl protons (N-CH₃). |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the vinyl carbons, the aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretch, C=C double bond stretch, and C-N stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ). |
Potential Applications and Biological Activity of Structurally Related Compounds
Direct research on the biological activity of this compound has not been identified in the current literature. However, the acrylamide and cinnamamide moieties are present in various biologically active molecules. Exploring the activities of these related compounds can provide insights into the potential pharmacological relevance of this compound.
Anticancer Activity
A patent has been filed for N-(2-aminophenyl)-prop-2-enamide derivatives, which share the prop-2-enamide core, for their potential use in the treatment of cancer.[5] This suggests that the acrylamide scaffold might be a valuable pharmacophore for developing novel anticancer agents. The proposed mechanism for these related compounds involves the inhibition of the SALL4-NuRD complex, which is aberrantly expressed in several cancers.
Anticonvulsant Activity
A cinnamamide derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, has demonstrated significant anticonvulsant activity in various animal models of seizures and epilepsy.[6] Although structurally different due to the N-substituent and the phenyl group on the acryloyl moiety, this finding highlights the potential of the broader class of cinnamamides and related acrylamides to modulate neuronal activity.
The following diagram illustrates a hypothetical screening process for identifying the biological activity of a novel compound like this compound, inspired by the activities of its structural analogs.
Caption: Hypothetical workflow for the biological evaluation of this compound.
Patent Landscape
A direct patent for the synthesis or application of this compound was not found in the performed searches. The PubChem database provides a link to a general patent search for the chemical structure, which can be explored for any new filings.[1] The patent for N-(2-aminophenyl)-prop-2-enamide derivatives for cancer treatment suggests that there is commercial interest in compounds with a similar chemical scaffold.[5]
Conclusion
This compound is a readily synthesizable compound with potential for applications in polymer science and as a building block in organic chemistry. While its own biological activity remains to be elucidated, the known pharmacological properties of structurally related compounds, particularly in the areas of oncology and neurology, suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and to fully realize its potential in drug discovery and development. This guide provides a solid foundation of the available chemical knowledge to facilitate such future investigations.
References
- 1. This compound | C10H11NO | CID 234887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6273-94-5 | GAA27394 [biosynth.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer - Google Patents [patents.google.com]
- 6. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of n-Methyl-n-phenylprop-2-enamide
Abstract
This document provides a detailed protocol for the synthesis of n-Methyl-n-phenylprop-2-enamide via the N-acylation of N-methylaniline with acryloyl chloride. The procedure is based on established chemical principles for amide bond formation and is intended for use by qualified researchers in a laboratory setting. Included are the reaction scheme, a detailed experimental workflow, required materials and reagents, step-by-step instructions for synthesis and purification, and critical safety information.
Introduction
This compound, also known as N-methyl-N-phenylacrylamide, is a chemical compound with potential applications as a monomer in the synthesis of specialized polymers and as an intermediate in the development of novel chemical entities.[1] Its structure incorporates a reactive vinyl group and an N-substituted amide, making it a versatile building block. The synthesis described herein is a standard Schotten-Baumann type reaction, where the nucleophilic secondary amine (N-methylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (acryloyl chloride). A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrogen chloride byproduct generated during the reaction.
Reaction Scheme
The overall reaction involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the materials, equipment, and procedures required for the synthesis and purification of the target compound.
The following table summarizes the necessary chemicals for this synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |
| N-Methylaniline | C₇H₉N | 107.15 | 1.0 | 5.00 g (46.66 mmol) | 100-61-8 |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 1.1 | 4.70 g (51.33 mmol) | 814-68-6 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 6.2 mL (5.65 g, 55.99 mmol) | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | 75-09-2 |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in 100 mL of dichloromethane (DCM).
-
Reaction Initiation: Cool the stirring solution to 0-5 °C using an ice bath.
-
Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.1 eq) in 50 mL of DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the cooled reaction mixture over approximately 30-45 minutes. A white precipitate of triethylammonium chloride will form.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.[2][3]
-
Quenching: Quench the reaction by slowly adding 50 mL of deionized water or a saturated ammonium chloride solution.[3]
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of water.[2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
If necessary, the crude product can be further purified using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Data and Characterization
The reaction is expected to proceed with a high yield, typically ranging from 46% to 94% for similar N-acylation reactions.[2][4] The final product, this compound, should be an oil or a low-melting solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem[5] |
| Molecular Weight | 161.20 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include resonances for the vinyl protons (typically between 5.5-7.0 ppm), the aromatic protons of the phenyl group (7.0-7.5 ppm), and the N-methyl protons (a singlet around 3.0-3.5 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (around 168 ppm), vinyl carbons, aromatic carbons, and the N-methyl carbon are expected.[6]
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.[6]
-
Mass Spectrometry (MS): The molecular ion peak [M⁺] should be observed at m/z = 161.20.[6]
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle with extreme care.
-
N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
-
This compound (Product): May cause skin, eye, and respiratory irritation.[5] Handle with care.
References
- 1. This compound | 6273-94-5 | GAA27394 [biosynth.com]
- 2. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H11NO | CID 234887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Free Radical Polymerization of n-Methyl-n-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the free radical polymerization of n-Methyl-n-phenylprop-2-enamide, a monomer of interest in the development of novel polymers for various applications, including drug delivery and advanced materials. The protocol outlines a standard solution polymerization method using a free radical initiator. This application note also includes representative data for the characterization of the resulting polymer, poly(this compound), and diagrams illustrating the experimental workflow and reaction mechanism.
Introduction
N-substituted acrylamides are a versatile class of monomers that can be polymerized to create polymers with a wide range of properties. The presence of both methyl and phenyl substituents on the nitrogen atom of this compound is expected to impart unique solubility, thermal, and conformational characteristics to the corresponding polymer. Free radical polymerization is a robust and widely used method for the synthesis of polymers from vinyl monomers. This protocol details a reproducible method for the free radical polymerization of this compound in an organic solvent.
Materials and Methods
Materials
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)
-
Anhydrous Toluene or Dimethylformamide (DMF) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath with temperature control
Experimental Protocol: Solution Polymerization
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in anhydrous toluene or DMF (e.g., 50 mL).
-
Initiator Addition: Add the free radical initiator, such as AIBN or BPO (e.g., 0.5 mol% with respect to the monomer). The exact amount of initiator can be varied to control the molecular weight of the resulting polymer.
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction. After the final thaw, backfill the flask with nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80°C for AIBN or 70-90°C for BPO).
-
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring under a nitrogen atmosphere for a specified time (e.g., 6-24 hours). The progress of the polymerization can be monitored by techniques such as gravimetry (by precipitating aliquots of the reaction mixture) or by spectroscopic methods (e.g., monitoring the disappearance of the vinyl proton signals in ¹H NMR).
-
Polymer Isolation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with constant stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the dried polymer using standard analytical techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and Thermal Gravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine its thermal properties.
Data Presentation
The following tables summarize representative quantitative data for the free radical polymerization of this compound under different experimental conditions. Please note that these are illustrative examples, and actual results may vary.
Table 1: Effect of Initiator Concentration on Polymer Characteristics
| Entry | Monomer:Initiator Ratio (molar) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1 | 12 | 85 | 45,000 | 1.8 |
| 2 | 400:1 | 12 | 82 | 82,000 | 1.9 |
| 3 | 600:1 | 12 | 78 | 115,000 | 2.1 |
Reaction Conditions: Toluene as solvent, 70°C, AIBN as initiator.
Table 2: Effect of Solvent on Polymerization
| Entry | Solvent | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Toluene | 12 | 85 | 45,000 | 1.8 |
| 2 | DMF | 12 | 92 | 52,000 | 1.7 |
| 3 | Dioxane | 12 | 88 | 48,000 | 1.8 |
Reaction Conditions: Monomer:Initiator Ratio = 200:1, 70°C, AIBN as initiator.
Visualization
Experimental Workflow
Caption: Experimental workflow for the free radical polymerization of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: General mechanism of free radical polymerization.
Application Notes and Protocols for the Synthesis of Polyacrylates Using n-Methyl-n-phenylprop-2-enamide
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the use of n-Methyl-n-phenylprop-2-enamide in the synthesis of polyacrylates. This monomer is a versatile building block for creating polymers with potential applications in various industrial and medical fields.[1] The protocols outlined below are based on established methods for the synthesis of related N-substituted acrylamide polymers and serve as a detailed guide for laboratory application.
Introduction to this compound in Polyacrylate Synthesis
This compound, also known as N-methyl-N-phenylacrylamide, is a monomer containing an acrylamide functional group that can undergo polymerization to form polyacrylates. The presence of the N-methyl-N-phenyl group can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and potential for specific interactions, making it a compound of interest for materials science and drug delivery applications.
The synthesis of polyacrylates from N-substituted acrylamides often involves free-radical polymerization, a robust and widely used method. The general workflow involves the synthesis of the monomer followed by its polymerization in the presence of a radical initiator. The resulting polymer can be a homopolymer of this compound or a copolymer with other acrylic monomers to tailor the final properties of the material.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the this compound monomer and its subsequent polymerization to form a polyacrylate. These protocols are adapted from established procedures for similar N-substituted acrylamides.[2]
Protocol 1: Synthesis of this compound Monomer
This protocol details the N-acylation of N-methylaniline with acryloyl chloride to yield this compound.
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, filter off the triethylammonium chloride precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified further by column chromatography or distillation if necessary.
| Component | Molar Ratio | Function |
| N-methylaniline | 1.0 | Reactant |
| Acryloyl chloride | 1.2 | Acylating agent |
| Triethylamine | 1.2 | Base (HCl scavenger) |
| Dichloromethane | - | Solvent |
Protocol 2: Free-Radical Polymerization of this compound
This protocol describes the synthesis of a polyacrylate via free-radical polymerization of the this compound monomer. This example uses divinylbenzene as a cross-linker, which is common in the synthesis of polymer networks. For a linear polymer, the cross-linker should be omitted.
Materials:
-
This compound (monomer)
-
Divinylbenzene (cross-linker, optional)
-
1,1'-Azobis(cyclohexanecarbonitrile) (or other suitable radical initiator like AIBN)
-
Toluene (or other suitable solvent)
-
Nitrogen gas
Procedure:
-
In a polymerization vessel, dissolve this compound (1 equivalent) and divinylbenzene (if used, e.g., 5 equivalents) in toluene.[2]
-
Add the radical initiator, 1,1'-azobis(cyclohexanecarbonitrile) (e.g., 10 mg per 0.8 mmol of monomer).[2]
-
Purge the mixture with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.[2]
-
Seal the vessel and heat the reaction mixture in a temperature-controlled oil bath at 88-92 °C for 24 hours.[2]
-
After polymerization, the resulting polymer may be a solid mass. If so, it can be ground into a powder.
-
Wash the polymer extensively with a suitable solvent (e.g., acetone or methanol) to remove any unreacted monomer and initiator.
-
Dry the purified polymer under vacuum.
| Component | Example Molar Ratio | Function |
| This compound | 1.0 | Monomer |
| Divinylbenzene | 5.0 | Cross-linker |
| 1,1'-Azobis(cyclohexanecarbonitrile) | Catalytic | Initiator |
| Toluene | - | Solvent (Porogen) |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the monomer and the subsequent polymerization process.
Caption: Logical workflow for the synthesis of this compound.
Caption: Experimental workflow for the free-radical polymerization of this compound.
References
Application Notes and Protocols: Hydrogel Formation Utilizing Acrylamide Derivatives
A-Level Note for Researchers: While direct applications of "n-Methyl-n-phenylprop-2-enamide" in hydrogel formation are not extensively documented in publicly available scientific literature, this document provides detailed protocols and application data for a closely related structural analog, phenyl acrylamide , in the formation of copolymer hydrogels. The methodologies and characterization techniques described herein can serve as a foundational guide for researchers exploring the potential of this compound and other N-substituted acrylamide monomers in the development of novel hydrogel-based platforms for drug delivery and biomedical applications.
The provided data is based on the synthesis and characterization of Poly(phenyl acrylamide-co-methyl methacrylate) (poly(PAAm-co-MMA)) hydrogels .[1]
Application: Phenyl Acrylamide-co-Methyl Methacrylate Hydrogels for Controlled Drug Delivery
Poly(phenyl acrylamide-co-methyl methacrylate) hydrogels are amphiphilic materials with potential applications in the controlled release of therapeutic agents. The incorporation of the hydrophobic methyl methacrylate component with the more hydrophilic phenyl acrylamide allows for the modulation of swelling behavior and mechanical properties, which in turn influences the drug release kinetics.
These hydrogels can be loaded with drugs, such as the antibiotic ciprofloxacin, and their release profile can be studied under physiological conditions. The versatility in composition, by adjusting the ratio of the comonomers and the concentration of the crosslinking agent, enables the tuning of the hydrogel network for desired drug loading and release characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of poly(phenyl acrylamide-co-methyl methacrylate) hydrogels.
Table 1: Effect of Monomer Composition on Swelling and Mechanical Properties of Poly(PAAm-co-MMA) Hydrogels [1]
| PAAm (% in feed) | MMA (% in feed) | Equilibrium Water Content (EWC) (%) | Young's Modulus (E) (MPa) | Shear Modulus (G) (MPa) |
| 60 | 40 | 60.25 | 2.895 | 1.012 |
| 70 | 30 | 63.88 | 1.998 | 0.698 |
| 80 | 20 | 65.12 | 1.001 | 0.350 |
| 90 | 10 | 69.11 | 0.661 | 0.231 |
Table 2: Effect of Crosslinker (MBAA) Concentration on the Properties of 90% PAAm/10% MMA Hydrogels [1]
| MBAA (wt%) | Equilibrium Water Content (EWC) (%) | Young's Modulus (E) (MPa) | Shear Modulus (G) (MPa) |
| 1 | 65.33 | 1.887 | 0.659 |
| 2 | 60.11 | 2.998 | 1.048 |
| 3 | 58.75 | 3.554 | 1.242 |
| 4 | 55.96 | 3.878 | 1.355 |
Table 3: Network Parameters of Poly(PAAm-co-MMA) Hydrogels with Varying Monomer Composition [1]
| PAAm (% in feed) | MMA (% in feed) | Molecular Mass between Crosslinks (Mc) ( g/mol ) | Crosslink Density (ve) (mol/dm³) | Polymer-Solvent Interaction Parameter (χ) |
| 60 | 40 | 155.12 | 0.998 | 0.899 |
| 70 | 30 | 225.33 | 0.687 | 0.911 |
| 80 | 20 | 450.11 | 0.344 | 0.954 |
| 90 | 10 | 650.87 | 0.252 | 0.987 |
Experimental Protocols
Synthesis of Phenyl Acrylamide Monomer
A detailed protocol for the synthesis of the phenyl acrylamide monomer is provided below.[1]
Materials:
-
Acrylamide
-
Chlorobenzene
-
Pyridine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Dissolve acrylamide (0.1 mol) in 50 mL of chlorobenzene in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add pyridine (0.1 mol) dropwise to the solution while stirring.
-
Reflux the mixture for 5 hours.
-
After cooling, filter the precipitate and wash it with cold water.
-
Dry the product over anhydrous sodium sulfate.
-
Recrystallize the crude product from ethanol to obtain pure phenyl acrylamide.
Synthesis of Poly(phenyl acrylamide-co-methyl methacrylate) Hydrogels
The following protocol describes the free radical polymerization method for synthesizing the copolymer hydrogels.[1]
Materials:
-
Phenyl acrylamide (PAAm)
-
Methyl methacrylate (MMA)
-
N,N'-methylenebisacrylamide (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Distilled water
Procedure:
-
Prepare aqueous solutions of the desired compositions of PAAm and MMA. For example, for a 90% PAAm/10% MMA hydrogel, dissolve the corresponding amounts of each monomer in distilled water.
-
Add the desired amount of the crosslinker, MBAA (e.g., 1-4 wt% of the total monomer weight).
-
Add the initiator, APS (typically a small percentage of the total monomer weight).
-
Stir the solution until all components are dissolved.
-
Pour the solution into a suitable mold (e.g., between two glass plates separated by a spacer).
-
Carry out the polymerization at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
After polymerization, carefully remove the resulting hydrogel sheet from the mold.
-
Wash the hydrogel extensively with distilled water to remove any unreacted monomers and initiator.
-
Dry the hydrogel to a constant weight to obtain the xerogel.
Swelling Studies
This protocol outlines the procedure for determining the swelling behavior of the hydrogels.[1]
Materials:
-
Dried hydrogel samples (xerogels)
-
Distilled water or buffer solutions of desired pH
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (W_d).
-
Immerse the dry sample in a large excess of distilled water or buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_s).
-
Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
Calculate the Equilibrium Water Content (EWC) using the following equation: EWC (%) = [(W_s - W_d) / W_s] x 100
Drug Loading and In Vitro Release Study
This protocol describes how to load a drug into the hydrogel and study its release profile.[1]
Materials:
-
Dried hydrogel samples
-
Drug solution (e.g., ciprofloxacin in a suitable buffer)
-
Phosphate buffer saline (PBS) of desired pH (e.g., pH 7.4)
-
UV-Vis spectrophotometer
Procedure: Drug Loading:
-
Immerse a pre-weighed dry hydrogel sample in a known concentration of the drug solution for a sufficient time to reach equilibrium swelling.
-
After loading, remove the hydrogel and dry it to a constant weight. The amount of drug loaded can be determined by the increase in weight or by measuring the decrease in the drug concentration in the loading solution.
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for the synthesis of Poly(phenyl acrylamide-co-methyl methacrylate) hydrogels.
Drug Delivery Application Workflow
Caption: Workflow for drug loading and in vitro release studies using the synthesized hydrogels.
References
Application Notes & Protocols: Utilizing n-Methyl-n-phenylprop-2-enamide for Molecularly Imprinted Polymers in Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of molecularly imprinted polymers (MIPs) using a functional monomer analogous to n-Methyl-n-phenylprop-2-enamide. While direct literature on the use of this compound in MIPs is limited, this document adapts established protocols from structurally similar N-(2-arylethyl)-2-methylprop-2-enamides, which have demonstrated significant potential in creating selective materials for biomedical and pharmaceutical analysis.
Introduction to Molecularly Imprinted Polymers (MIPs)
Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule (the template). This process involves polymerizing functional monomers and cross-linkers in the presence of the template molecule. After polymerization, the template is removed, leaving behind complementary cavities in the polymer matrix that can rebind the target molecule with high affinity and specificity. MIPs offer a robust and cost-effective alternative to biological receptors like antibodies.
Key Advantages of MIPs:
-
High selectivity and affinity for target molecules.
-
Excellent thermal and chemical stability.
-
Low cost of production and reusability.
-
Versatility in applications, including separation, sensing, and drug delivery.
Role of this compound Analogs in MIP Synthesis
N-(2-arylethyl)-2-methylprop-2-enamides serve as versatile "functionalized templates" in a semi-covalent imprinting strategy. In this approach, the template molecule is covalently bound to a polymerizable group. This method offers superior control over the orientation of the template during polymerization, leading to more homogeneous and selective binding sites compared to non-covalent imprinting methods.
The general structure of these monomers allows for the synthesis of MIPs with high affinity for biomolecules such as tyramine and L-norepinephrine, which are relevant in neurological and drug addiction studies.
Experimental Protocols
The following protocols are adapted from the synthesis and application of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide based MIPs and can serve as a strong starting point for the use of this compound.
Synthesis of a Functionalized Template (Adapted)
This protocol describes the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which can be adapted for other similar structures.
Materials:
-
2-Arylethylamine derivative
-
Methacryloyl chloride
-
Ethylene dichloride
-
Triethylamine
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the selected 2-arylethylamine (10 mmol) and triethylamine (1.67 mL, 12 mmol) in ethylene dichloride (30 mL) with stirring.
-
Slowly add methacryloyl chloride (1.18 mL, 12 mmol) dropwise to the reaction mixture over 15 minutes.
-
A white precipitate of triethylammonium chloride will form. Continue stirring the mixture for 3 hours at room temperature.
-
Filter off the precipitated salt.
-
Wash the remaining organic layer with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent to obtain the N-(2-arylethyl)-2-methylprop-2-enamide product. Yields for similar compounds range from 46-94%.
Synthesis of Molecularly Imprinted Polymer (MIP)
Materials:
-
Functionalized template (e.g., N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, 0.8 mmol)
-
Divinylbenzene (DVB) as cross-linker (4 mmol)
-
1,1′-Azobiscyclohexanecarbonitrile (AIBN) as initiator (10 mg)
-
Toluene as porogen (2.056 mL)
-
Nitrogen gas
Procedure:
-
Dissolve the functionalized template in toluene in a polymerization vial.
-
Add divinylbenzene and AIBN to the mixture.
-
Purge the mixture with nitrogen for 3-5 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath or heating block at 88–92 °C for 24 hours to induce polymerization.
-
The resulting bulk polymer should be ground and sieved to obtain particles of a desired size.
Synthesis of Non-Imprinted Polymer (NIP)
A non-imprinted polymer (NIP) is synthesized under identical conditions to the MIP but without the functionalized template. Instead, a non-imprintable analog, such as methacrylic acid (0.8 mmol), is used. The NIP serves as a crucial control to evaluate the imprinting effect.
Template Removal (Hydrolysis)
Materials:
-
MIP particles
-
1 M Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Suspend the ground MIP particles in 1 M HCl.
-
Reflux the mixture for up to 3 hours to hydrolyze the amide linkage and remove the template residue.
-
After hydrolysis, filter the polymer particles.
-
Wash the particles extensively with methanol to remove any remaining template and acid.
-
Dry the washed MIP particles in an oven.
Characterization of MIPs
The synthesized MIPs and NIPs should be thoroughly characterized to understand their physical and chemical properties.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and surface structure of the polymer particles.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition.
-
Solid-State 13C Cross-Polarization Magic Angle Spinning (CP MAS) NMR: To verify the polymer structure.
-
Brunauer–Emmett–Teller (BET) Analysis: To determine the surface area and pore size distribution.
Application: Selective Binding of Biomolecules
This protocol outlines how to assess the binding performance of the synthesized MIPs.
Materials:
-
MIP and NIP particles
-
Target analyte solution (e.g., tyramine or L-norepinephrine in methanol-water)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the target analyte at a known concentration.
-
Incubate a known mass of MIP or NIP particles with the analyte solution for a specified time to reach equilibrium.
-
Separate the polymer particles from the solution by centrifugation or filtration.
-
Measure the concentration of the free analyte remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the amount of analyte bound to the polymer by subtracting the free concentration from the initial concentration.
-
The binding capacity (Q) is calculated as the amount of analyte bound per gram of polymer.
-
The imprinting factor (IF) is calculated as the ratio of the binding capacity of the MIP to that of the NIP (IF = Q_MIP / Q_NIP).
Quantitative Data Summary
The following table summarizes the performance of MIPs synthesized with a functionalized template analogous to this compound for the selective binding of tyramine and L-norepinephrine.
| Target Analyte | MIP Binding Capacity (µmol/g) | NIP Binding Capacity (µmol/g) | Imprinting Factor (IF) |
| Tyramine | 1.83 | 0.74 | 2.47 |
| L-norepinephrine | 1.95 | 0.78 | 2.50 |
These results demonstrate a significant imprinting effect, with the MIPs showing approximately 2.5 times higher binding capacity for the target analytes compared to the non-imprinted control polymers.
Visualizing the Workflow and Logic
Workflow for MIP Synthesis and Application
Caption: Workflow for the synthesis, processing, and application of MIPs.
Logical Relationship of Imprinting
Caption: The logical steps involved in the molecular imprinting process.
Application Notes and Protocols for the Characterization of Poly(n-Methyl-n-phenylprop-2-enamide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing poly(n-Methyl-n-phenylprop-2-enamide), a polymer of interest in various scientific and industrial fields, including drug development. The following sections detail the protocols for determining key polymer properties such as molecular weight, thermal behavior, and chemical structure.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of a polymer. For polyamides like poly(this compound), which can be challenging to dissolve, selecting the appropriate solvent and column is critical.
Application Note:
The molecular weight and polydispersity index (PDI) of poly(this compound) are crucial parameters that influence its physical properties and performance. GPC separates polymer chains based on their hydrodynamic volume in solution. Due to the polar nature of polyamides, hexafluoroisopropanol (HFIP) is often the solvent of choice as it can dissolve a wide range of polyamides at near-ambient temperatures.[1] To prevent polymer aggregation in HFIP, the addition of a salt, such as sodium trifluoroacetate (NaTFAc), is recommended.[1] Calibration is typically performed using narrow molecular weight standards, such as polymethylmethacrylate (PMMA).[1]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of poly(this compound) into a vial.[2]
-
Add the appropriate volume of HPLC-grade HFIP containing 0.02 M NaTFAc to achieve a concentration of 1 mg/mL.[1]
-
Allow the polymer to dissolve completely, which may take several hours to overnight. Gentle agitation can be used, but avoid sonication which can cause chain scission.[2]
-
Filter the sample solution through a 0.2 µm PTFE filter prior to injection.[2]
-
-
GPC System and Conditions:
-
Columns: Agilent PL HFIPgel columns or similar columns designed for use with HFIP are recommended.[1]
-
Mobile Phase: HPLC-grade HFIP with 0.02 M NaTFAc.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[3]
-
Detector: Differential Refractive Index (dRI) detector.[1]
-
Injection Volume: 100 µL.
-
Calibration: Use a series of narrow PMMA standards to generate a calibration curve.[1]
-
-
Data Analysis:
-
Process the chromatograms using the GPC software.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the PMMA standards.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Weight-Average Molecular Weight (Mw) | 34,000 g/mol | [4][5] |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 for radical polymerization |
Note: The provided Mw is from a polymer synthesized with this compound as one of the monomers. The PDI is an expected range for polymers synthesized via free radical polymerization.
Thermal Analysis
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase transitions of polymers.
Thermogravimetric Analysis (TGA)
Application Note:
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is used to determine the thermal stability and decomposition profile of poly(this compound). It can also be used to quantify the moisture content and the amount of inorganic filler in a composite material.[6] For polyamides, TGA is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation.[7]
Experimental Protocol:
-
Sample Preparation:
-
TGA Instrument and Conditions:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve.
-
Quantitative Data Summary (Expected for a similar Polyamide):
| Parameter | Expected Value Range |
| Onset of Decomposition (Td) | 350 - 450 °C |
| Residue at 800 °C | < 5% |
Note: These are typical values for aromatic polyamides and may vary for poly(this compound).
Differential Scanning Calorimetry (DSC)
Application Note:
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.[10][11] For poly(this compound), determining the Tg is particularly important as it dictates the material's transition from a rigid, glassy state to a more flexible, rubbery state. A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.[12]
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan and seal it.[13]
-
-
DSC Instrument and Conditions:
-
Instrument: NETZSCH 209 F3 Tarsus or similar.[7]
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
-
Data Analysis:
-
Analyze the data from the second heating scan to determine the glass transition temperature (Tg). The Tg is typically taken as the midpoint of the step change in the heat flow curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Glass Transition Temperature (Tg) | 108 °C | [4] |
Spectroscopic Analysis
Spectroscopic techniques are vital for elucidating the chemical structure and functional groups present in the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer.[14] For poly(this compound), FTIR can confirm the presence of key functional groups such as the amide carbonyl (C=O) and the aromatic ring. Attenuated Total Reflectance (ATR) is a common sampling technique for solid polymer samples.[14]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
-
FTIR Instrument and Conditions:
-
Instrument: Bruker ALPHA-P or similar FTIR spectrometer with a diamond ATR accessory.[14]
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the IR spectrum.
-
Correlate the observed peaks with the functional groups present in poly(this compound).
-
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~1650 | Amide I (C=O stretch) |
| ~1590, 1490 | Aromatic C=C stretch |
| ~1400 | C-N stretch |
| ~750, 700 | Aromatic C-H out-of-plane bend |
Note: These are expected peak positions and may shift slightly depending on the polymer's environment and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a polymer.[15] Both ¹H and ¹³C NMR are valuable. For polyamides, specialized solvents may be required for dissolution. A mixture of trifluoroethanol (TFE) and deuterated chloroform (CDCl₃) has been shown to be effective for dissolving various polyamides for NMR analysis.[16][17] NMR can confirm the polymer's structure, determine copolymer compositions, and identify end groups.[16][17]
Experimental Protocol:
-
Sample Preparation:
-
NMR Instrument and Conditions:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR.
-
Temperature: Room temperature.
-
-
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the polymer repeating unit.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Expected Chemical Shifts (¹H NMR in TFE/CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 7.0 - 7.5 | Aromatic protons |
| 3.2 - 3.5 | N-methyl protons |
| 2.5 - 3.0 | Backbone methylene protons |
| 1.5 - 2.0 | Backbone methine proton |
Note: These are estimated chemical shifts and will require experimental confirmation.
Diagrams
Caption: Workflow for GPC analysis of poly(this compound).
References
- 1. agilent.com [agilent.com]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. lcms.cz [lcms.cz]
- 4. US6399269B2 - Bottom anti-reflective coating material composition for photoresist and method of forming resist pattern using the same - Google Patents [patents.google.com]
- 5. US6165684A - Bottom anti-reflective coating material composition and method for forming resist pattern using the same - Google Patents [patents.google.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 3.7. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 8. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. 2.9. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. syntechinnovation.com [syntechinnovation.com]
- 15. imc.cas.cz [imc.cas.cz]
- 16. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Copolymerization of n-Methyl-n-phenylprop-2-enamide with Vinylic Monomers
A comprehensive search of available scientific literature and patent databases did not yield specific experimental protocols, quantitative data, or established signaling pathways for the copolymerization of n-Methyl-n-phenylprop-2-enamide with vinylic monomers. This suggests that this particular area of polymer chemistry is not extensively explored or the findings are not publicly available.
While direct data is unavailable, this document provides a foundational guide for researchers, scientists, and drug development professionals interested in exploring this novel copolymerization. The information is based on general principles of polymer chemistry, particularly the behavior of related N-substituted acrylamides in copolymerization reactions.
Introduction to this compound
This compound is a vinyl monomer containing a tertiary amide group with both a methyl and a phenyl substituent on the nitrogen atom. The presence of the phenyl group introduces aromaticity and potential for π-π stacking interactions, while the methyl group provides some steric hindrance. The reactivity of the vinyl group allows it to participate in chain-growth polymerization reactions, including copolymerization with other vinylic monomers.
Copolymers incorporating this compound could potentially exhibit unique thermal, mechanical, and solubility properties. In the context of drug development, such copolymers could be investigated for applications in drug delivery systems, biomaterials, and functional excipients.
General Principles of Copolymerization with Vinylic Monomers
The copolymerization of this compound (M₁) with a vinylic comonomer (M₂) would likely proceed via a free-radical mechanism. The resulting copolymer's structure and properties are dictated by the reactivity ratios (r₁ and r₂) of the two monomers. These ratios describe the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.
Key Vinylic Comonomers for Consideration:
-
Styrene: A common non-polar vinyl monomer. Copolymerization with styrene could yield materials with interesting optical and mechanical properties.
-
Methyl Methacrylate (MMA): An acrylic monomer that can produce copolymers with good mechanical strength and optical clarity.
-
(Meth)acrylates: A broad class of monomers that can be used to tune the hydrophilicity, glass transition temperature, and other properties of the resulting copolymer.
-
N-vinylpyrrolidone (NVP): A hydrophilic monomer, which upon copolymerization could impart water solubility or swellability to the final material, a desirable characteristic for many biomedical applications.
-
Acrylonitrile: A polar monomer that can enhance the solvent resistance and thermal stability of copolymers.
Hypothetical Experimental Protocol: Free-Radical Solution Copolymerization
The following is a generalized, hypothetical protocol for the free-radical solution copolymerization of this compound with a generic vinylic monomer. This protocol is for illustrative purposes only and would require significant optimization and characterization for any specific monomer pair.
Materials:
-
This compound (M₁)
-
Vinylic comonomer (e.g., Styrene, MMA) (M₂)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))
-
Precipitating solvent (e.g., Methanol, Hexane)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Monomer and Solvent Purification: Purify monomers to remove inhibitors. Distill solvents over a suitable drying agent to remove water and oxygen.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve desired molar ratios of this compound and the vinylic comonomer in the chosen anhydrous solvent under an inert atmosphere.
-
Initiator Addition: Add the free-radical initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Polymerization: Immerse the reaction flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). To determine reactivity ratios, it is crucial to stop the polymerization at low conversion (<10%).
-
Copolymer Isolation: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent with vigorous stirring.
-
Purification: Filter the precipitated copolymer and wash it several times with the precipitating solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (Đ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties (glass transition temperature, thermal stability).
-
Data Presentation (Hypothetical)
Should experimental data become available, it should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Copolymerization of this compound (M₁) with Styrene (M₂) at 70°C
| Feed Ratio (M₁:M₂) | Copolymer Composition (mol% M₁) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| 10:90 | - | - | - | - | - |
| 30:70 | - | - | - | - | - |
| 50:50 | - | - | - | - | - |
| 70:30 | - | - | - | - | - |
| 90:10 | - | - | - | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of these novel copolymers.
Caption: General workflow for the synthesis and characterization of copolymers.
Potential Signaling Pathway in Drug Delivery (Hypothetical)
Given the lack of specific data, a hypothetical signaling pathway for a drug delivery application can be conceptualized. If a copolymer of this compound was designed to form nanoparticles for targeted drug delivery to cancer cells, a possible mechanism of action could involve endocytosis and subsequent intracellular drug release.
Caption: Hypothetical pathway for nanoparticle-mediated drug delivery.
Conclusion and Future Directions
The copolymerization of this compound with vinylic monomers represents an unexplored area of polymer science. The information provided here serves as a starting point for researchers to design and execute experiments to synthesize and characterize these novel materials. Future work should focus on:
-
Systematic investigation of copolymerization with various vinylic monomers.
-
Determination of reactivity ratios to understand copolymerization behavior.
-
Thorough characterization of the thermal, mechanical, and solution properties of the resulting copolymers.
-
Evaluation of these novel copolymers for potential applications in drug delivery, biomaterials, and other advanced fields.
The lack of existing data presents a significant opportunity for original research and discovery in this area.
Application Note: High-Performance Liquid Chromatography for Purity Quantification of n-Methyl-n-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for determining the purity of n-Methyl-n-phenylprop-2-enamide using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described protocol is designed to be a robust and reliable tool for quality control and quantification in research and drug development settings. The method is based on the separation of the target compound from its potential impurities on a C18 stationary phase.
Introduction
This compound is a small organic molecule with potential applications in various fields of chemical synthesis and pharmaceutical development.[1][2] Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of any downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds.[3][4][5] Specifically, Reverse-Phase HPLC (RP-HPLC) is a versatile method for separating a wide range of small molecules.[3][4][6] This application note details a specific RP-HPLC method for the quantitative analysis of this compound purity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) is suitable for this analysis.[7]
-
Column: A C18 stationary phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Solvents: HPLC grade acetonitrile and water are required.[6]
-
Reagents: Analytical grade formic acid.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The this compound sample to be analyzed.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Optimized Chromatographic Conditions
Gradient Program
A gradient elution is employed to ensure the separation of the main peak from any potential early or late eluting impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the reference standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability test as described above.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the reference standard solution.
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms using appropriate software.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The results for the sample injections should be averaged.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the HPLC analysis.
| Sample ID | Injection | Retention Time (min) | Peak Area | Purity (%) |
| Blank | 1 | - | - | - |
| Reference | 1 | 8.5 | 1234567 | 99.8 |
| Sample A | 1 | 8.5 | 1229876 | 99.5 |
| Sample A | 2 | 8.5 | 1230123 | 99.6 |
| Average Purity of Sample A | 99.55 |
Table 4: Example Data Summary
Visualizations
References
- 1. This compound | 6273-94-5 | GAA27394 [biosynth.com]
- 2. This compound | C10H11NO | CID 234887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Thermal Polymerization of Acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal polymerization of acrylamide and its derivatives. This guide is intended to assist researchers in the successful synthesis and characterization of polyacrylamides for various applications, including in the pharmaceutical and biomedical fields.
Introduction to Thermal Polymerization of Acrylamide Derivatives
Acrylamide and its derivatives are versatile monomers that can be polymerized to form a wide range of functional polymers. Polyacrylamides are of significant interest due to their hydrophilicity, biocompatibility, and tunable properties. Thermal polymerization is a common method for synthesizing these polymers, relying on the decomposition of a thermal initiator to generate free radicals and initiate polymerization. The polymerization of acrylamide is a highly exothermic process, with a reported enthalpy of polymerization (∆Hp) of approximately 17.0-20 Kcal/mole.[1]
Key factors influencing the polymerization process include monomer concentration, initiator type and concentration, temperature, and the presence of inhibitors like oxygen. Careful control of these parameters is crucial to obtain polymers with desired properties such as high molecular weight and good solubility, and to prevent runaway reactions.[1] For instance, the concentration of the acrylamide monomer is often limited to avoid uncontrolled increases in viscosity and temperature, which can lead to gelation and lower molecular weights.[1]
Alternatively, redox initiation systems, such as those using ammonium persulfate (APS) with tetramethylethylenediamine (TMEDA), can be employed. These systems allow for polymerization at lower temperatures, even room temperature, and can yield polymers with higher molecular weights compared to purely thermal initiation systems.[1]
Experimental Protocols
General Protocol for Thermal Solution Polymerization of Acrylamide
This protocol describes a general method for the thermal polymerization of acrylamide in an aqueous solution using a thermal initiator.
Materials:
-
Acrylamide (monomer)
-
Ammonium persulfate (APS) (thermal initiator)
-
Distilled or deionized water (solvent)
-
Nitrogen or Argon gas
-
Acetone (for precipitation)
-
Reaction vessel (e.g., three-neck round-bottom flask or Erlenmeyer flask)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Thermocouple or thermometer
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Monomer Solution Preparation: In the reaction vessel, dissolve the desired amount of acrylamide monomer in distilled water to achieve the target concentration (e.g., 10-25 wt%).[1]
-
Inert Atmosphere: Place a magnetic stir bar in the flask and assemble the reaction setup with a condenser. Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which acts as a polymerization inhibitor.[2] Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Preparation: In a separate container, dissolve the required amount of APS initiator in a small amount of distilled water. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Initiation of Polymerization: Heat the monomer solution to the desired reaction temperature (typically 50-60°C for APS-initiated polymerization).[1] Once the temperature is stable, inject the initiator solution into the reaction flask using a syringe.
-
Polymerization Reaction: Continue stirring the reaction mixture at the set temperature. The polymerization time can vary from a few minutes to several hours, depending on the reaction conditions. The solution will become progressively more viscous as the polymer forms.
-
Termination and Polymer Isolation: After the desired reaction time, terminate the polymerization by cooling the reaction vessel in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as acetone, while stirring.[3][4]
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol for Redox-Initiated Polymerization of N-isopropylacrylamide (NIPAAm)
This protocol details the synthesis of thermoresponsive poly(N-isopropylacrylamide) (PNIPAAm) at room temperature using a redox initiation system.
Materials:
-
N-isopropylacrylamide (NIPAAm) (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Tetramethylethylenediamine (TMEDA) (reductant/catalyst)
-
Distilled or deionized water (solvent)
-
Nitrogen or Argon gas
-
Methanol or Diethyl ether (for precipitation)
-
Reaction vessel (e.g., jacketed glass reactor or insulated flask)
-
Magnetic stirrer and stir bar
-
Thermocouple or thermometer
Procedure:
-
Monomer Solution Preparation: Dissolve NIPAAm monomer in deionized water in the reaction vessel to the desired concentration.
-
Deoxygenation: Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to create an inert atmosphere.[2]
-
Initiator Addition: While stirring, add the desired amount of APS to the monomer solution.
-
Initiation of Polymerization: Using a syringe, add the TMEDA catalyst to the reaction mixture. The polymerization will initiate rapidly, often accompanied by an increase in temperature.[1]
-
Reaction Progression: Allow the polymerization to proceed under stirring. The reaction is typically complete within a few hours. Monitor the temperature of the reaction.
-
Polymer Isolation: Precipitate the resulting PNIPAAm by adding the reaction mixture to an excess of a suitable non-solvent. For PNIPAAm, precipitation can be induced from hot diethyl ether or by other solvent/non-solvent systems.[5]
-
Purification and Drying: Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an appropriate temperature.
Quantitative Data
The following tables summarize key quantitative data related to the thermal polymerization of acrylamide and its derivatives.
Table 1: Reaction Parameters for Aqueous Solution Polymerization of Acrylamide
| Parameter | Value/Range | Reference |
| Monomer Concentration (Acrylamide) | 5 - 25 wt% | [1] |
| Initiator (APS) Concentration | Varies, affects molecular weight | [6] |
| Initiator (Redox) Concentration | Varies, affects molecular weight | [3] |
| Reaction Temperature (Thermal) | 50 - 60°C | [1] |
| Reaction Temperature (Redox) | Room Temperature | [1] |
| Enthalpy of Polymerization (∆Hp) | 16.5 – 19 kcal/mole | [1] |
Table 2: Thermal Properties of Polyacrylamide and Derivatives
| Polymer | Glass Transition Temp. (Tg) | Degradation Temperature (Td) | Reference |
| Polyacrylamide (PAAm) | ~193°C | Increases with N-alkyl substitution | [7] |
| Poly(N-isopropylacrylamide) (PNIPAAm) | Varies with synthesis | Varies with synthesis | [8] |
| N-alkyl substituted PAAm | Decreases with N-alkyl substitution | Increases with N-alkyl substitution | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of free-radical polymerization.
Caption: Experimental workflow for thermal polymerization.
Caption: Mechanism of free-radical polymerization.
Characterization of Polymers
After synthesis, it is essential to characterize the resulting polymer to determine its properties. Common characterization techniques include:
-
Molecular Weight Determination: Techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability and degradation temperature (Td) of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is an important parameter for understanding its physical state and mechanical properties.[7]
-
-
Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer and to verify the incorporation of the monomer units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the polymer's structure, composition, and tacticity.
-
-
Thermoresponsive Behavior: For polymers like PNIPAAm, the Lower Critical Solution Temperature (LCST) can be determined by measuring the cloud point of the polymer solution using a UV-Vis spectrometer with a temperature controller. The LCST is the temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state.[9][10]
References
- 1. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. atlantis-press.com [atlantis-press.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]
- 10. tokyo-metro-u.repo.nii.ac.jp [tokyo-metro-u.repo.nii.ac.jp]
"n-Methyl-n-phenylprop-2-enamide" as a cross-linking agent in polymer chemistry
Application Notes and Protocols: Cross-Linking in Polymer Chemistry
Topic: The Role of Cross-Linking Agents in Polymer Network Formation, with a Focus on Acrylamide-Based Hydrogels
Initial Clarification: The compound "n-Methyl-n-phenylprop-2-enamide" is a monofunctional monomer, meaning it possesses a single polymerizable group. As such, it can form linear polymer chains but cannot act as a cross-linking agent to create a three-dimensional polymer network. This document will focus on a structurally related system utilizing a true cross-linking agent, N,N'-methylenebisacrylamide (MBAA), in conjunction with the monomer N-phenylacrylamide, to illustrate the principles and applications of cross-linking in polymer chemistry.
Introduction to Cross-Linking in Polymer Chemistry
Cross-linking is a critical process in polymer chemistry that involves the formation of covalent or ionic bonds between individual polymer chains, resulting in a three-dimensional network structure. These networks are fundamental to the properties of many materials, including hydrogels. Hydrogels are hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] The extent of cross-linking, determined by the concentration of the cross-linking agent, significantly influences the mechanical properties, swelling behavior, and drug release kinetics of the resulting polymer network.[1][2] A common cross-linking agent for acrylamide-based hydrogels is N,N'-methylenebisacrylamide (MBAA).
Application: Poly(phenylacrylamide) Hydrogels Cross-Linked with MBAA
Poly(phenylacrylamide) (PPAM) hydrogels are synthetic polymers with potential applications in biomedical fields due to their biocompatibility and tunable properties.[1] By varying the concentration of the MBAA cross-linker, the properties of the PPAM hydrogel can be precisely controlled for specific applications, such as controlled drug delivery and tissue engineering.
Data Presentation: Effect of MBAA Concentration on PPAM Hydrogel Properties
The following tables summarize the quantitative data on how the concentration of the cross-linking agent, N,N'-methylenebisacrylamide (MBAA), affects the key properties of poly(phenylacrylamide) (PPAM) hydrogels.
Table 1: Swelling Properties of PPAM Hydrogels with Varying MBAA Concentrations
| MBAA Concentration (wt%) | Equilibrium Water Content (EWC) (%) | Volume Fraction of Polymer (φ2) | Weight Loss during Swelling (%) |
| 0.5 | - | - | 18 |
| 1.0 | - | - | - |
| 1.5 | - | - | - |
| 2.0 | - | - | 9 |
Data extracted from a study on poly(phenylacrylamide) gels.[1] A higher MBAA concentration leads to a denser network, which reduces weight loss during swelling.
Table 2: Mechanical Properties of PPAM Hydrogels with Varying MBAA Concentrations
| MBAA Concentration (wt%) | Young's Modulus (E) (MPa) | Shear Modulus (G) (MPa) |
| 0.5 | 0.661 | 0.423 |
| 1.0 | - | - |
| 1.5 | - | - |
| 2.0 | 3.878 | 2.588 |
Data indicates that increasing the MBAA content enhances the mechanical strength of the hydrogel.[1]
Table 3: Network and Thermal Properties of PPAM Hydrogels with Varying MBAA Concentrations
| MBAA Concentration (wt%) | Modulus Crosslinking Density (ve) (mol/dm³) | Polymer-Solvent Interaction Parameter (χ) | Glass Transition Temperature (Tg) (°C) |
| 0 | - | - | 193 |
| 0.5 | 0.252 | 0.813 | 198 |
| 1.0 | - | - | 205 |
| 1.5 | - | - | 216 |
| 2.0 | 0.661 | 0.987 | 221 |
The crosslinking density and glass transition temperature increase with higher MBAA concentrations, indicating a more rigid polymer network.[1]
Experimental Protocols
Protocol 1: Synthesis of Poly(phenylacrylamide) Hydrogels
This protocol describes the free-radical polymerization of phenylacrylamide using MBAA as a cross-linker and potassium persulfate (PPS) as an initiator.[1]
Materials:
-
Phenylacrylamide (monomer)
-
N,N'-methylenebisacrylamide (MBAA) (cross-linker)
-
Potassium persulfate (PPS) (initiator)
-
Deionized water
-
Nitrogen gas
-
Glass ampoules (siliconized)
-
Water bath
Procedure:
-
Prepare a stock solution of the monomer, phenylacrylamide, in deionized water.
-
In a small stoppered flask, dissolve the desired amount of phenylacrylamide, 0.5 wt% of PPS (initiator), and the desired amount of MBAA (cross-linker, e.g., 0.5, 1.0, 1.5, or 2.0 wt% relative to the monomer).
-
Stir the mixture for 15 minutes to ensure complete dissolution.
-
Transfer the solution to siliconized glass ampoules.
-
Purge the contents of the ampoules with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the ampoules and place them in a water bath at 60°C for 48 hours to allow for polymerization.
-
After polymerization, remove the hydrogel rods from the ampoules.
-
Cut the rods into discs of a desired thickness.
-
Dry the discs in an oven at 35°C until a constant weight is achieved.
Protocol 2: Swelling Studies of PPAM Hydrogels
This protocol outlines the procedure for determining the swelling behavior of the prepared PPAM hydrogel discs.
Materials:
-
Dried PPAM hydrogel discs of known weight and diameter
-
Deionized water
-
Sample vials (50 ml)
-
Analytical balance
Procedure:
-
Place a pre-weighed, dried hydrogel disc into a sample vial.
-
Add a sufficient amount of deionized water to fully immerse the disc.
-
Allow the disc to swell at room temperature (25°C).
-
At regular time intervals, remove the hydrogel disc from the water, gently blot the surface with filter paper to remove excess water, and weigh it.
-
Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.
-
The Equilibrium Water Content (EWC) can be calculated using the formula: EWC (%) = [(Ws - Wd) / Ws] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Protocol 3: Mechanical Testing of PPAM Hydrogels
This protocol provides a general outline for assessing the mechanical properties of the hydrogels using a universal testing machine.
Materials:
-
Swollen PPAM hydrogel samples of defined geometry
-
Universal testing machine with a suitable load cell
Procedure:
-
Ensure the hydrogel samples have reached equilibrium swelling before testing.
-
Secure a hydrogel sample in the grips of the universal testing machine.
-
Apply a uniaxial tensile or compressive force at a constant strain rate.
-
Record the stress-strain data until the sample fractures.
-
From the initial linear portion of the stress-strain curve, the Young's Modulus (E) can be calculated.
-
The Shear Modulus (G) can also be determined from the mechanical testing data.
Visualizations
Synthesis Workflow of PPAM Hydrogel
Caption: Workflow for the synthesis of poly(phenylacrylamide) hydrogels.
Logical Relationship of MBAA Concentration and Hydrogel Properties
Caption: Effect of MBAA concentration on hydrogel properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Methyl-n-phenylprop-2-enamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of n-Methyl-n-phenylprop-2-enamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.
Q2: Which bases are typically recommended for this synthesis?
A2: A variety of organic and inorganic bases can be used. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as well as aqueous bases like sodium hydroxide or potassium carbonate. The choice of base can influence reaction rate and side-product formation.
Q3: What are the primary competing reactions or side products I should be aware of?
A3: The primary side reactions include the polymerization of the acryloyl chloride or the product, hydrolysis of acryloyl chloride, and over-acylation if other reactive sites are present. The presence of water can lead to the formation of acrylic acid, which can complicate purification.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (N-methylaniline), you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: Acryloyl chloride can degrade upon exposure to moisture. N-methylaniline may have oxidized. 2. Inadequate Temperature Control: The reaction is often exothermic. Running the reaction at too high a temperature can favor side reactions and polymerization. 3. Incorrect Stoichiometry: An improper ratio of reactants and base can lead to incomplete conversion. | 1. Use freshly opened or distilled acryloyl chloride. Ensure the purity of N-methylaniline. 2. Perform the addition of acryloyl chloride at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. 3. Use a slight excess of acryloyl chloride (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (at least 1.1 equivalents) to neutralize the HCl produced. |
| Product Polymerization | 1. Presence of Radical Initiators: Light or trace metal impurities can initiate polymerization of the acryloyl group. 2. High Reaction Temperature: Elevated temperatures can promote polymerization. | 1. Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. 2. Maintain a low reaction temperature, especially during the addition of acryloyl chloride. |
| Difficult Purification | 1. Formation of Emulsions During Workup: The presence of salts and the nature of the solvent can lead to stable emulsions. 2. Co-elution with Starting Material: N-methylaniline and the product may have similar polarities, making chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Adjust the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. |
| Presence of Acrylic Acid Impurity | Hydrolysis of Acryloyl Chloride: The presence of water in the reactants or solvent will lead to the formation of acrylic acid. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Schotten-Baumann reaction.
Materials:
-
N-methylaniline
-
Acryloyl chloride
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-methylaniline (1.0 equivalent) and anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Addition of Acylating Agent: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture via an addition funnel over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing synthesis yield and purity.
Common side reactions in the synthesis of N-substituted acrylamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted acrylamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-substituted acrylamides, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction mixture turned into a solid mass or became very viscous upon adding the acryloyl chloride. What is happening and how can I prevent it?
A1: This is a classic sign of premature polymerization of the acrylamide monomer. Acrylamides are highly susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Incorporate a radical scavenger into your reaction mixture. Phenothiazine or nitrosobenzene are effective inhibitors for acrylamide polymerization.[1] The typical concentration for inhibitors ranges from 0.0005% to 1.0% by weight relative to the acrylamide.[1]
-
Maintain Low Temperatures: The Schotten-Baumann reaction, a common method for this synthesis, is often exothermic. It is critical to maintain a low temperature (typically 0-5 °C) throughout the addition of acryloyl chloride to minimize heat-induced polymerization.[2]
-
Exclude Oxygen (for specific initiators): While air can inhibit some forms of polymerization, certain initiator systems are activated by it. For controlled polymerization, the reaction is often purged with an inert gas like nitrogen. However, for preventing unwanted polymerization during synthesis, ensuring the presence of a suitable inhibitor is more critical.
-
Use Fresh, High-Purity Reagents: Impurities in your amine or acryloyl chloride can sometimes initiate polymerization. Ensure your starting materials are of high purity.
Q2: I am getting a significant amount of a byproduct with a mass corresponding to the addition of my amine to the acrylamide without the loss of HCl. What is this side product and how can I minimize it?
A2: You are likely observing the formation of a Michael addition byproduct. The α,β-unsaturated system of the acrylamide is an electrophilic Michael acceptor, and your amine can act as a nucleophile, adding across the double bond. This is a common side reaction, especially with primary amines.[3][4]
Troubleshooting Steps:
-
Temperature Control: The Michael addition of amines to acrylamides can be reversible at higher temperatures.[4] Running the reaction at elevated temperatures can favor the desired amide formation over the Michael adduct. However, this must be balanced with the risk of polymerization. A study on the reaction of acrylamide with glycine showed that the Michael adduct, which formed at 60 °C, could be reversed to regenerate acrylamide upon heating to 180 °C.[4]
-
Choice of Base: In the Schotten-Baumann reaction, a base is used to neutralize the HCl byproduct.[5] Using a non-nucleophilic, sterically hindered base like triethylamine can help minimize its participation as a Michael donor. The primary role of the base is to scavenge the proton, driving the acylation reaction forward.[6]
-
Reaction Kinetics: The acylation of the amine by acryloyl chloride is generally a very fast reaction.[7] Ensuring rapid and efficient mixing can favor the desired reaction over the slower Michael addition.
-
Amine Nucleophilicity: Highly nucleophilic amines are more prone to acting as Michael donors. If possible, modifying the electronic properties of the amine or using a protecting group strategy might be considered in challenging cases.
Q3: My final product shows the presence of acrylic acid. How is this being formed and what can I do to avoid it?
A3: The presence of acrylic acid indicates hydrolysis of either your starting material, acryloyl chloride, or your N-substituted acrylamide product.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Acryloyl chloride is highly reactive towards water and will rapidly hydrolyze to acrylic acid.[8] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
-
Control pH: The amide bond in your product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During workup, avoid prolonged exposure to harsh pH conditions.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to what is necessary for the completion of the primary reaction. Prolonged reaction times, especially at non-optimal pH, can increase the extent of hydrolysis.
Q4: My yield is consistently low, even after addressing polymerization, Michael addition, and hydrolysis. What other factors could be at play?
A4: Low yields can result from a combination of the side reactions mentioned above, as well as suboptimal reaction conditions or purification methods.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your amine and acryloyl chloride. Impurities can lead to side reactions and lower the yield of the desired product.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine can promote Michael addition.
-
Efficient Mixing: In biphasic Schotten-Baumann reactions, vigorous stirring is essential to ensure efficient reaction between the reactants in the organic phase and the base in the aqueous phase.[9][5]
-
Purification Method: N-substituted acrylamides can be sensitive to certain purification conditions. For example, column chromatography on silica gel can sometimes lead to polymerization or hydrolysis if not performed quickly and with appropriate solvent systems. Consider alternative purification methods like recrystallization if applicable.
Data Presentation: Side Reaction Control
While specific quantitative data is highly dependent on the specific substrates and reaction conditions used, the following table summarizes the general effect of key parameters on the prevalence of common side reactions.
| Parameter | Effect on Polymerization | Effect on Michael Addition | Effect on Hydrolysis | Recommendation for High Yield of N-Substituted Acrylamide |
| Temperature | Increases significantly with heat | Can be reversible at higher temperatures[4] | Increases with heat | Maintain low temperature (0-5 °C) during reagent addition, then proceed at room temperature or slightly elevated temperature if Michael addition is a major issue. |
| Base | Can catalyze polymerization if nucleophilic | Amine reactant itself is the primary Michael donor | Strong bases can promote product hydrolysis | Use a non-nucleophilic, sterically hindered base (e.g., triethylamine) or a biphasic system (e.g., NaOH/H₂O).[9][5] |
| Water Content | Generally not a primary initiator | Can influence amine basicity | Major cause of acryloyl chloride and product degradation[8] | Use anhydrous solvents and reagents. |
| Reaction Time | Increased risk with longer times | Can reach equilibrium | Increases with prolonged exposure to non-neutral pH | Monitor the reaction progress (e.g., by TLC or LC-MS) and work up as soon as the starting material is consumed. |
| Inhibitor | Significantly reduces polymerization[1] | No direct effect | No direct effect | Add a polymerization inhibitor (e.g., phenothiazine) at the start of the reaction.[1] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Acrylamides via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted aniline
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Polymerization inhibitor (e.g., phenothiazine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and a catalytic amount of a polymerization inhibitor in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acryloyl chloride (1.05 eq) dropwise to the cooled solution via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted acrylamides.
Caption: Main and side reaction pathways in N-substituted acrylamide synthesis.
Caption: Troubleshooting logic for common issues in N-substituted acrylamide synthesis.
References
- 1. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Radical Polymerization of Acrylamides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the radical polymerization of acrylamides.
Frequently Asked Questions (FAQs)
Q1: What are the key components required for the radical polymerization of acrylamide?
A1: The essential components for radical polymerization of acrylamide are the acrylamide monomer, a cross-linking agent (like N,N'-methylenebisacrylamide, often referred to as "bis"), a free radical initiator system, and a solvent (typically water). The initiator system usually consists of a catalyst that generates free radicals, such as ammonium persulfate (APS) or potassium persulfate (KPS), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED), which promotes the formation of these radicals.[1][2]
Q2: How does the concentration of acrylamide and bis-acrylamide affect the final polymer?
A2: The total monomer concentration (%T), which is the combined concentration of acrylamide and bis-acrylamide, influences the rate of polymerization.[1] Higher monomer concentrations generally lead to faster polymerization.[1] The concentration of the cross-linker (%C), the ratio of bis-acrylamide to total monomer, determines the porosity and elasticity of the resulting polymer network. Higher %C values result in a more brittle and less porous gel.
Q3: What is the role of oxygen in acrylamide polymerization, and why is degassing often recommended?
A3: Oxygen is a significant inhibitor of free radical polymerization.[3] It acts as a radical scavenger, reacting with the initiating free radicals and preventing them from initiating the polymerization chain reaction. This can lead to incomplete or failed polymerization.[3] Degassing the monomer solution before adding the initiator is a critical step to remove dissolved oxygen and ensure reproducible and complete polymerization.[1]
Q4: Can the molecular weight of the resulting polyacrylamide be controlled?
A4: Yes, the molecular weight of polyacrylamide can be controlled through several methods. Increasing the initiator concentration will generally lead to a decrease in the average polymer chain length and thus a lower molecular weight.[1] Conversely, lower initiator concentrations result in higher molecular weight polymers. The concentration of the monomer also plays a role, with higher monomer concentrations typically yielding higher molecular weight polymers.[1] Additionally, chain transfer agents can be employed to control molecular weight.
Troubleshooting Guides
This section addresses specific problems that may arise during the radical polymerization of acrylamide in a question-and-answer format.
Issue 1: Polymerization Fails or is Incomplete
Q: My acrylamide solution is not polymerizing or is only partially polymerized. What could be the cause?
A: Failure to polymerize is a common issue with several potential causes:
-
Inactive Initiator: The ammonium persulfate (APS) solution may have degraded. APS solutions are unstable and should be prepared fresh daily.[1]
-
Insufficient Initiator or Accelerator: The concentrations of APS or TEMED may be too low. It is recommended to use equimolar concentrations of both catalysts in the range of 1 to 10 mM.[1]
-
Presence of Inhibitors: Oxygen is a major inhibitor. Ensure the solution has been properly degassed.[3] Contaminants in the reagents or on the glassware can also inhibit polymerization.[4] Using electrophoresis-grade reagents is crucial.[1]
-
Incorrect Temperature: Polymerization is temperature-dependent. Low temperatures (0-4°C) can significantly slow down the reaction and lead to the formation of turbid and inelastic gels.[1][5] The optimal temperature for polymerization is generally between 23-25°C.[1]
-
Incorrect pH: The initiator system's efficiency is pH-dependent. The commonly used APS/TEMED system is most effective at neutral or basic pH. At low pH, TEMED can become protonated, which slows down the polymerization rate.[1]
Issue 2: Inconsistent Polymer Properties (Molecular Weight, Viscosity, Gel Porosity)
Q: I am getting inconsistent molecular weights and viscosities in my polyacrylamide batches. Why is this happening?
A: Inconsistency in polymer properties often stems from a lack of precise control over reaction parameters:
-
Variable Initiator Concentration: As mentioned, the initiator concentration directly impacts molecular weight.[1] Inaccurate measurement or degradation of the initiator solution will lead to batch-to-batch variability.
-
Fluctuations in Temperature: The polymerization of acrylamide is exothermic, and the heat generated can accelerate the reaction rate.[1][2] Inadequate temperature control, especially in larger scale reactions, can lead to variations in polymer chain length and branching.
-
Impure Monomers: The presence of contaminants like acrylic acid in the acrylamide monomer can affect the polymerization kinetics and the properties of the final polymer.[1] Using high-purity, electrophoresis-grade monomers is recommended.[1]
-
Inconsistent Degassing: The amount of dissolved oxygen can vary between experiments if the degassing procedure is not standardized, leading to inconsistent initiation rates and polymer properties.
Issue 3: Formation of Insoluble Gel or Precipitate
Q: My polymerization reaction is forming an insoluble gel or precipitate when I am trying to synthesize a soluble polymer. What is causing this?
A: Unintended gel formation or precipitation can occur due to several factors:
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Excessive Cross-linking: If even trace amounts of a cross-linking agent like bis-acrylamide are present when a linear polymer is desired, it can lead to the formation of an insoluble gel. Ensure all glassware is thoroughly cleaned to avoid cross-contamination.
-
High Monomer Concentration: At very high monomer concentrations, the exothermic nature of the reaction can lead to a rapid increase in temperature and viscosity, a phenomenon known as the "gel effect" or "Trommsdorff effect".[6] This can result in uncontrolled polymerization and the formation of an insoluble polymer mass.
-
Incorrect Solvent: While polyacrylamide is soluble in water, its solubility in organic solvents is limited. Ensure the chosen solvent is appropriate for the desired polymer.
Data Presentation
The following tables summarize the quantitative effects of key parameters on the radical polymerization of acrylamide.
Table 1: Effect of Monomer Concentration on Polyacrylamide Molecular Weight
| Monomer Concentration (% w/v) | Resulting Polymer Molecular Weight ( g/mol ) | Observations |
| 5 | Low | Shorter polymer chains are formed at lower monomer concentrations. |
| 15 | Medium | An increase in monomer concentration leads to an increase in molecular weight.[1] |
| 30 | High | Higher monomer concentrations initiate more sites, resulting in longer polymer chains.[1] |
| 50 | Very High | At very high concentrations, the reaction can become difficult to control due to the gel effect.[6] |
Table 2: Effect of Initiator (APS) Concentration on Polymer Properties (at constant monomer concentration and temperature)
| APS Concentration (% w/v) | Average Polymer Chain Length | Gel Turbidity | Gel Elasticity |
| Low (e.g., 0.025%) | Long | Low | High |
| Recommended (0.05-0.1%) | Optimal | Optimal | Optimal |
| High (e.g., >0.1%) | Short | High | Low |
| Excessive | Very Short (may not form a visible gel) | - | - |
Note: Increasing initiator concentration generally leads to a decrease in the average polymer chain length.[1]
Table 3: Effect of Temperature on Acrylamide Polymerization
| Temperature (°C) | Polymerization Time | Resulting Gel Properties |
| 0-4 | Very Slow | Turbid, porous, and inelastic.[1][5] |
| 23-25 | Optimal (Visible gelation in 15-20 min) | Transparent, less porous, and more elastic.[1] |
| >30 | Fast | Shorter polymer chains, can be inelastic.[1] |
| 50 | Very Fast | Polymerization is often complete within 10 minutes.[5] |
Experimental Protocols
Protocol 1: Aqueous Solution Polymerization of Acrylamide
This protocol outlines a general procedure for the synthesis of linear polyacrylamide in an aqueous solution.
Materials:
-
Acrylamide monomer
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Nitrogen or argon gas for degassing
-
Reaction vessel (e.g., three-necked flask with a stirrer)
-
Constant temperature water bath
Procedure:
-
Prepare Monomer Solution: Dissolve the desired amount of acrylamide in deionized water in the reaction vessel to achieve the target monomer concentration (e.g., 10% w/v).
-
Degas the Solution: Purge the monomer solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[3]
-
Equilibrate Temperature: Place the reaction vessel in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C) and allow the solution to equilibrate.
-
Prepare Initiator Solution: Prepare a fresh solution of APS in deionized water (e.g., 10% w/v).
-
Initiate Polymerization: While stirring the monomer solution, add the required amount of TEMED, followed by the APS solution. The amounts of initiator and accelerator should be optimized for the desired molecular weight.
-
Polymerize: Continue stirring the solution at a constant temperature for the desired reaction time (e.g., 2-4 hours). The solution will become progressively more viscous as the polymerization proceeds.
-
Terminate and Purify: To terminate the reaction, the polymer can be precipitated by adding a non-solvent such as methanol or acetone. The precipitated polymer is then collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum.
Protocol 2: Inverse Emulsion Polymerization of Acrylamide
This method is used to produce high molecular weight polyacrylamide in the form of a stable latex.
Materials:
-
Acrylamide monomer
-
Deionized water
-
Oil phase (e.g., cyclohexane, xylene)
-
Surfactant (e.g., Span 80, Tween 80)
-
Initiator (e.g., potassium persulfate for water-soluble, AIBN for oil-soluble)
-
Reaction vessel with a high-shear mixer
Procedure:
-
Prepare Aqueous Phase: Dissolve the acrylamide monomer in deionized water.
-
Prepare Oil Phase: Dissolve the surfactant in the oil phase in the reaction vessel.
-
Form Emulsion: Slowly add the aqueous phase to the oil phase while stirring at a high speed with a high-shear mixer to form a stable water-in-oil emulsion.
-
Degas the Emulsion: Purge the emulsion with an inert gas to remove oxygen.
-
Initiate Polymerization: Add the initiator to the emulsion. If a water-soluble initiator is used, it should be dissolved in the aqueous phase before emulsification. If an oil-soluble initiator is used, it can be added to the oil phase.
-
Polymerize: Maintain the reaction at the desired temperature with continuous stirring.
-
Isolate Polymer: The resulting polymer latex can be used directly, or the polymer can be isolated by breaking the emulsion and precipitating the polymer with a non-solvent.
Visualizations
Diagram 1: Radical Polymerization of Acrylamide Workflow
Caption: General workflow for the radical polymerization of acrylamide.
Diagram 2: Troubleshooting Logic for Failed Polymerization
Caption: A logical guide for troubleshooting failed acrylamide polymerization.
References
- 1. bio-rad.com [bio-rad.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identifying and removing impurities from "n-Methyl-n-phenylprop-2-enamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "n-Methyl-n-phenylprop-2-enamide". The information is designed to address common issues encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A common and effective method for synthesizing this compound is the acylation of N-methylaniline with acryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane, to neutralize the hydrochloric acid byproduct.[1][2] This reaction is a variation of the Schotten-Baumann reaction.
Q2: What are the potential impurities I might encounter in my crude this compound?
Several impurities can be present in the crude product. These may include:
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Unreacted N-methylaniline: If the reaction does not go to completion.
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Acrylic acid: Formed from the hydrolysis of acryloyl chloride if moisture is present.
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Poly(this compound): The product can polymerize, especially if exposed to heat, light, or radical initiators.
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Triethylamine hydrochloride: The salt formed from the base used to quench the reaction.
Q3: How can I monitor the progress of the synthesis reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (N-methylaniline) and the appearance of the product spot would indicate the progression of the reaction.
Q4: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are flash column chromatography and recrystallization.[1][3]
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Flash Column Chromatography: This is a highly effective method for separating the desired product from most impurities. A common stationary phase is silica gel, and the mobile phase is typically a gradient of hexane and ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid, recrystallization can be a simpler purification method. A suitable solvent for recrystallization needs to be determined experimentally, but solvents like acetonitrile have been used for similar compounds.[3]
Q5: How can I assess the purity of my final product?
The purity of this compound can be determined using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity of the compound and detect any non-volatile impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any major impurities with distinct spectral signatures.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive acryloyl chloride (hydrolyzed).- Insufficient base.- Reaction temperature too low. | - Use freshly opened or distilled acryloyl chloride.- Ensure at least one equivalent of base (e.g., triethylamine) is used.- Allow the reaction to warm to room temperature after the initial cooling. |
| Formation of a significant amount of white precipitate (salt) | This is the expected triethylamine hydrochloride salt. | This is normal. The salt will be removed during the aqueous workup. |
| Product appears oily and difficult to handle | The product may be an oil at room temperature, or there may be residual solvent. | Ensure all solvent is removed under reduced pressure. If it is an oil, proceed with purification by column chromatography. |
| Crude product is a dark color | Impurities from starting materials or side reactions. | Purification by column chromatography should remove colored impurities. Activated carbon treatment during recrystallization can also be attempted, but may reduce yield. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system.- Overloading the column. | - Optimize the solvent system using TLC to achieve good separation between the product and impurity spots.- Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Product elutes too quickly with the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Streaking of spots on TLC and column | - Compound is too polar for the solvent system.- Compound is acidic or basic and interacting strongly with the silica gel. | - Use a more polar solvent system.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent | The chosen solvent is not suitable. | - Try a different solvent or a solvent mixture.- Use a larger volume of solvent. |
| Product "oils out" instead of crystallizing | - The solution is supersaturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| No crystals form upon cooling | - The solution is not saturated.- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then cool again.- Place the solution in an ice bath or freezer to further reduce the temperature.- Try a different solvent in which the compound is less soluble. |
| Low recovery of purified product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow sufficient time for crystallization at a low temperature.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Illustrative Purity Data for this compound Purification
| Purification Stage | Purity (%) by HPLC | Major Impurity | Impurity Level (%) |
| Crude Product | 85 | N-methylaniline | 10 |
| After Column Chromatography | >98 | N-methylaniline | <0.5 |
| After Recrystallization | >99 | N-methylaniline | <0.1 |
Note: The data in this table is for illustrative purposes and actual results may vary.
Experimental Protocols
Synthesis of this compound
-
To a solution of N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the packed column.
-
Elute the column with a gradient of Hexane:Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., acetonitrile) to just dissolve the solid.[3]
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes before hot filtration to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for experimental issues.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Separation of N,N’-Methylenebisacrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Acetamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. N-Phenylmethacrylamide | C10H11NO | CID 74164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing poor solubility of "n-Methyl-n-phenylprop-2-enamide" in specific solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "n-Methyl-n-phenylprop-2-enamide" in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Due to the presence of the phenyl ring and the amide group, it is likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol, and in chlorinated solvents like dichloromethane.
Q3: Why is my this compound not dissolving in aqueous solutions?
A3: The limited solubility of this compound in aqueous solutions is primarily due to the presence of the nonpolar, hydrophobic N-phenyl group, which dominates the molecule's overall polarity. For a substance to dissolve in water, it needs to form favorable interactions (like hydrogen bonds) with water molecules, which is challenging for a molecule with a significant hydrophobic component.
Q4: What are the initial steps I should take if I encounter solubility issues?
A4: If you are facing challenges with dissolving this compound, consider the following initial steps:
-
Solvent Screening: Test the solubility in a small range of solvents with varying polarities.
-
Gentle Heating: For some solvents, carefully increasing the temperature can enhance solubility.
-
Mechanical Agitation: Sonication or vigorous stirring can help to overcome the initial energy barrier for dissolution.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon standing.
-
Possible Cause 1: Supersaturated Solution. The initial dissolution might have been achieved under conditions (e.g., heating) that led to a supersaturated state, which is thermodynamically unstable.
-
Solution: Try to dissolve the compound at the temperature at which the experiment will be conducted. If heating is necessary for dissolution, allow the solution to cool slowly to room temperature to check for precipitation. If precipitation occurs, the concentration is likely above its saturation solubility at that temperature.
-
-
Possible Cause 2: Change in Solvent Composition. If the solution is a mixture of solvents, evaporation of the more volatile component can alter the solvent ratio and reduce the compound's solubility.
-
Solution: Ensure your container is well-sealed to prevent solvent evaporation, especially for volatile solvents.
-
Issue 2: Inconsistent solubility results between experiments.
-
Possible Cause 1: Purity of the Compound. Impurities in the this compound sample can affect its solubility characteristics.
-
Solution: Verify the purity of your compound using appropriate analytical techniques (e.g., NMR, HPLC). If necessary, purify the compound before use.
-
-
Possible Cause 2: Variations in Experimental Conditions. Minor differences in temperature, stirring speed, or the volume of solvent can lead to variability in solubility.
-
Solution: Standardize your experimental protocol for determining solubility. Use a constant temperature water bath and a calibrated magnetic stirrer for consistent results.
-
Solubility Data
While quantitative solubility data for this compound is not extensively documented, the following table provides an inferred solubility profile based on the properties of structurally analogous compounds.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophobic phenyl group limits aqueous solubility. |
| Ethanol | Soluble | The compound's polarity is compatible with alcohols. |
| Methanol | Soluble | Similar to ethanol, it should be a good solvent. |
| Acetone | Soluble | A polar aprotic solvent that can dissolve a range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |
| Dichloromethane (DCM) | Soluble | A common non-polar solvent for many organic compounds. |
| Toluene | Likely Soluble | The phenyl group suggests some solubility in aromatic solvents. |
| Hexane | Sparingly Soluble | The overall polarity of the molecule is likely too high for good solubility in non-polar alkanes. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, etc.)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid particles remain, it is sparingly soluble or insoluble.
-
Record your observations.
Protocol 2: Enhancing Solubility using Co-solvency
Objective: To increase the aqueous solubility of this compound by adding a water-miscible organic solvent.
Materials:
-
This compound
-
Deionized water
-
A water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400).[3][4]
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent at a known concentration (e.g., 10 mg/mL).
-
In a series of volumetric flasks, prepare different ratios of the co-solvent and water (e.g., 90:10, 80:20, 70:30, etc.).
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To each co-solvent/water mixture, add a small, known volume of the this compound stock solution.
-
Stir the mixtures at a constant temperature for a set period (e.g., 1 hour).
-
Observe the solutions for any signs of precipitation. The highest ratio of water in which the compound remains dissolved indicates the extent of solubility enhancement.
Protocol 3: Enhancing Solubility through pH Adjustment
Objective: To investigate the effect of pH on the solubility of this compound. While amides are generally neutral, forced hydrolysis under strongly acidic or basic conditions can alter the molecule and its solubility. This protocol is more for investigative purposes as it may lead to chemical modification.
Materials:
-
This compound
-
Aqueous buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
Small vials
-
Shaker or orbital incubator
Procedure:
-
Add a known excess amount of this compound to vials containing each buffer solution.
-
Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH. Be aware that changes in solubility may be due to degradation of the compound at extreme pH values.
Protocol 4: Enhancing Dissolution Rate by Particle Size Reduction
Objective: To increase the surface area of this compound to improve its dissolution rate.[5][6]
Materials:
-
This compound (crystalline powder)
-
Mortar and pestle
-
Spatula
Procedure:
-
Place a small amount of crystalline this compound into a clean, dry mortar.
-
Using the pestle, gently grind the powder in a circular motion. This process is known as trituration.[6]
-
Continue grinding for several minutes until a fine, uniform powder is obtained.
-
The resulting micronized powder will have a larger surface area, which can lead to a faster dissolution rate when added to a solvent.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement technique.
References
Technical Support Center: Michael Addition Reactions of N-Methyl-N-phenylprop-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Michael addition reactions of N-methyl-N-phenylprop-2-enamide.
Troubleshooting Common Side Products
This section addresses specific issues that may arise during the aza-Michael addition to this compound, leading to the formation of undesired side products.
Issue 1: Formation of a Di-Michael Adduct with Primary Amines
Question: I am reacting a primary amine with this compound and observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-adduct. How can I favor the formation of the mono-adduct?
Answer:
The formation of a di-Michael adduct, where two molecules of this compound react with one primary amine, is a common side reaction. The initially formed secondary amine (mono-adduct) can act as a nucleophile and react with a second equivalent of the acrylamide. Several strategies can be employed to favor the formation of the mono-adduct:
-
Stoichiometry Control: Use an excess of the primary amine relative to the this compound. This increases the probability that the acrylamide will react with the more abundant primary amine rather than the less concentrated mono-adduct. A starting point is to use 2 to 3 equivalents of the primary amine.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the primary amine. This maintains a low concentration of the acrylamide, further disfavoring the second addition to the mono-adduct.
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). The second Michael addition often has a higher activation energy than the first, so lowering the temperature can significantly reduce the rate of the di-adduct formation.
-
Catalyst Choice: The use of a heterogeneous catalyst, such as acidic alumina, can promote the selective formation of mono-adducts in aza-Michael reactions.[1]
Experimental Protocol for Selective Mono-Aza-Michael Addition:
-
To a stirred solution of the primary amine (2.0 equiv) in a suitable solvent (e.g., acetonitrile, THF, or dichloromethane) at 0 °C, add a solution of this compound (1.0 equiv) in the same solvent dropwise over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting acrylamide is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-adduct from any unreacted amine and di-adduct.
Issue 2: Polymerization of this compound
Question: My Michael addition reaction with this compound is resulting in a significant amount of an insoluble, gummy material, suggesting polymerization. How can I prevent this?
Answer:
This compound, like other acrylamides, is susceptible to free-radical or anionic polymerization, especially at elevated temperatures or in the presence of initiators. To minimize polymerization, consider the following:
-
Temperature Control: Avoid high reaction temperatures. Whenever possible, run the reaction at room temperature or below. High temperatures can initiate polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes promote radical polymerization pathways.
-
Use of Inhibitors: For reactions that require heating, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be beneficial. However, ensure the inhibitor does not interfere with your desired reaction.
-
Solvent Choice: The choice of solvent can influence polymerization. Protic solvents or solvent-free conditions have been shown to be effective in some aza-Michael additions.[2]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the chance of polymerization. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Issue 3: Reversibility of the Michael Addition
Question: I have isolated my Michael adduct, but upon heating or during subsequent reaction steps, I observe the reappearance of the starting this compound. Is the reaction reversible?
Answer:
Yes, the aza-Michael addition can be reversible, especially at elevated temperatures. This is a retro-Michael reaction. To mitigate this issue:
-
Avoid High Temperatures: During workup, purification, and any subsequent reactions, avoid unnecessarily high temperatures.
-
pH Control: The stability of the adduct can be pH-dependent. Ensure the pH of your reaction and workup conditions is appropriate to maintain the stability of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Michael additions with this compound?
A1: The most common side products are the di-Michael adduct (when using primary amines) and polymers of this compound. Other potential, though less common, side products include the 1,2-addition product (attack at the carbonyl carbon) and hydrolysis of the amide bond if water and a strong acid or base are present.
Q2: How can I differentiate between the mono-adduct and the di-adduct?
A2: You can use several analytical techniques:
-
Mass Spectrometry (MS): The di-adduct will have a molecular weight equal to the mono-adduct plus the molecular weight of another molecule of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the di-adduct will show a different integration ratio of protons from the amine and the acrylamide moieties compared to the mono-adduct.
-
Thin-Layer Chromatography (TLC): The mono- and di-adducts will likely have different Rf values. The di-adduct is typically less polar than the mono-adduct.
Q3: Can I perform the aza-Michael addition of a secondary amine to this compound?
A3: Yes, secondary amines can be used as nucleophiles in aza-Michael additions to this compound. In this case, the formation of a di-adduct is not possible, which simplifies the product mixture. However, secondary amines can sometimes be less reactive than primary amines due to steric hindrance, so longer reaction times or mild heating may be necessary.
Experimental Protocol for Aza-Michael Addition with a Secondary Amine:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the secondary amine (1.1-1.5 equiv) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to remove the excess amine and any impurities.
Data Summary
The following table summarizes the potential side products and suggested control measures for Michael additions involving this compound.
| Side Product | Causal Factors | Recommended Control Measures |
| Di-Michael Adduct | Use of primary amines; equimolar reactants; high temperature. | Use excess primary amine; slow addition of the acrylamide; lower reaction temperature; use of acidic alumina catalyst.[1] |
| Polymerization | High temperature; presence of radical initiators; prolonged reaction time. | Maintain low reaction temperature; use an inert atmosphere; add radical inhibitors if necessary; minimize reaction time. |
| 1,2-Addition Product | Use of hard nucleophiles (less common for amines). | Amines are soft nucleophiles and strongly favor 1,4-addition. This is generally not a major side product. |
| Hydrolysis of Amide | Presence of water and strong acid or base. | Use anhydrous conditions; maintain a neutral or mildly basic/acidic pH during reaction and workup. |
| Retro-Michael Reaction | High temperatures during reaction or workup. | Avoid excessive heating of the reaction mixture and the isolated product. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and potential side reactions.
Caption: Reaction pathways in the aza-Michael addition of a primary amine to this compound.
Caption: Troubleshooting logic for common side products in this compound Michael additions.
References
Issues with irregular polymerization in acrylamide gels and their solutions
Welcome to the technical support center for acrylamide gel electrophoresis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during gel casting and electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of irregular gel polymerization?
Common indicators of problems with acrylamide gel casting and polymerization include:
-
Bands that are not parallel: Protein bands should appear as straight, parallel lines across the gel. If they are slanted or wavy, it often points to an issue with the gel itself.[1]
-
Samples leaking from wells: This can happen during or after loading and leads to distorted or missing bands.[1]
-
Improper band separation: Bands may appear smeared, blurry, or fail to resolve into distinct entities.[1]
-
"Smiling" or "frowning" bands: The bands in the center of the gel migrate faster or slower than those at the edges, creating a curved appearance.[2][3][4]
-
Gel shrinkage: The gel pulls away from the glass plates, often due to dehydration or excessively fast polymerization.[5]
-
Incomplete or slow polymerization: The gel fails to solidify completely or takes an unusually long time to do so.[6][7]
Q2: Why is my acrylamide gel not polymerizing or polymerizing very slowly?
Several factors can inhibit or slow down the polymerization process. The primary culprits are often related to the polymerization initiators, ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), or the presence of inhibitors.
-
Degraded Reagents: APS solutions should be made fresh daily for optimal performance.[8] TEMED can oxidize over time, leading to a loss of catalytic activity, and should be replaced every three months.[8]
-
Incorrect Reagent Concentrations: Insufficient amounts of APS or TEMED will result in slow or incomplete polymerization.[6][7]
-
Low Temperature: Polymerization is best carried out at room temperature (23–25°C).[8] If solutions are too cold, the reaction will be significantly slower.
-
Presence of Oxygen: Oxygen is a free radical trap and a potent inhibitor of acrylamide polymerization.[9] Proper degassing of the gel solution is crucial for reproducibility.[8][9]
-
Poor Quality Reagents: The quality of acrylamide and bis-acrylamide monomers is critical. Contaminants can interfere with the polymerization process.[8]
Q3: What causes the "smiling effect" in my gel, and how can I prevent it?
The "smiling effect," where bands in the center lanes migrate faster than those at the edges, is typically caused by uneven heat distribution across the gel.[3][4]
-
High Voltage: Running the gel at an excessively high voltage is a common cause of overheating.[2][3][4] To prevent this, reduce the voltage and run the gel for a longer duration.[10]
-
Inadequate Cooling: Ensure the electrophoresis apparatus is properly cooled. Running the gel in a cold room or using an ice pack in the gel box can help maintain a consistent temperature.[3]
-
Buffer Issues: Using a buffer with a lower electrolyte concentration (e.g., 0.5X TBE instead of 1X) can reduce heat generation.[3] Also, ensure the running buffer is well-mixed and that the inner chamber is not leaking.[3]
Q4: My protein bands are smeared and not well-resolved. What could be the problem?
Smeared or blurry bands can result from several issues during sample preparation, gel casting, or electrophoresis.
-
Incorrect Acrylamide Concentration: The pore size of the gel is determined by the acrylamide concentration.[1] For larger proteins, a lower percentage gel is needed to allow for proper migration.[1] Conversely, for small proteins, a higher percentage gel provides better resolution.
-
Overloaded Samples: Loading too much protein into a well can lead to band distortion and smearing.[11][12]
-
High Salt Concentration in Samples: Excessive salt in the sample can interfere with migration and cause streaking.[6] Consider desalting the sample before loading.
-
Incomplete Polymerization: If the gel has not polymerized uniformly, it can lead to poor band separation.[13]
Troubleshooting Guides
Issue 1: Problems with Gel Polymerization
This guide addresses issues related to the solidification of the acrylamide gel.
| Symptom | Possible Cause | Solution |
| Gel does not polymerize or polymerizes very slowly | Old or degraded APS and/or TEMED.[6][8] | Prepare fresh 10% APS solution daily.[8] Replace TEMED every three months.[8] |
| Insufficient APS or TEMED.[6][7] | Increase the concentration of APS and/or TEMED.[7] | |
| Gel solution is too cold.[6] | Allow solutions to equilibrate to room temperature (23-25°C) before casting.[8] | |
| Oxygen inhibition.[9] | Degas the acrylamide solution under vacuum for at least 15 minutes before adding APS and TEMED.[8][9] | |
| Poor quality of acrylamide/bis-acrylamide.[8] | Use high-purity reagents.[8] | |
| Gel polymerizes too quickly | Excessive APS or TEMED.[5] | Reduce the amount of APS and/or TEMED. |
| High room temperature. | Cast gels in a cooler environment if possible. | |
| Gel leaks from the casting plates | Chipped or dirty glass plates.[8] | Inspect glass plates for chips and ensure they are thoroughly cleaned with ethanol and a lint-free cloth before assembly.[8] |
| Misaligned plates and spacers. | Ensure plates and spacers are correctly aligned before clamping. |
Issue 2: Irregular Band Migration
This section focuses on troubleshooting common issues observed after running the gel, such as curved or distorted bands.
| Symptom | Possible Cause | Solution |
| "Smiling" or "frowning" bands | Uneven heating of the gel due to high voltage.[2][3][4] | Run the gel at a lower constant voltage for a longer period.[10] |
| Inadequate cooling. | Use a cooling system, run the gel in a cold room, or place an ice pack in the electrophoresis tank.[3] | |
| Incorrect buffer concentration.[3] | Use a lower concentration running buffer (e.g., 0.5X TBE).[3] | |
| Distorted or skewed bands | Uneven polymerization of the gel, especially around the wells.[14] | Ensure the gel is fully polymerized before loading samples. Overlay the resolving gel with isopropanol or water to create a flat surface.[1] |
| High salt concentration in the sample.[6] | Desalt the sample before loading.[6] | |
| Overloading of the sample.[11][12] | Reduce the amount of protein loaded in each well. | |
| Smeared bands | Incorrect gel percentage for the protein size.[1] | Use a lower percentage gel for large proteins and a higher percentage gel for small proteins.[1] |
| Sample overloading.[11][12] | Load less protein per well. | |
| Incomplete sample denaturation. | Ensure samples are properly heated in loading buffer before loading. |
Experimental Protocols
Standard Protocol for Hand-Casting a 12% SDS-PAGE Mini-Gel
Materials:
-
40% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol or water-saturated n-butanol
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers with ethanol and a lint-free cloth.[8] Assemble the casting sandwich according to the manufacturer's instructions.
-
Prepare the Resolving Gel Solution (10 mL):
-
Deionized water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
40% Acrylamide/Bis-acrylamide: 4.0 mL
-
10% SDS: 100 µL
-
-
Degas the Resolving Gel Solution: Place the solution under a vacuum for at least 15 minutes to remove dissolved oxygen.[8][9]
-
Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED to the degassed resolving gel solution. Swirl gently to mix.
-
Pour the Resolving Gel: Immediately pour the solution into the gel cassette to the desired height (leaving space for the stacking gel and comb).
-
Overlay the Gel: Carefully overlay the resolving gel with isopropanol or water-saturated n-butanol to ensure a flat surface.[1][15]
-
Allow Polymerization: Let the resolving gel polymerize for at least 30-60 minutes at room temperature.[15] A sharp interface will be visible upon polymerization.
-
Prepare the Stacking Gel Solution (5 mL):
-
Deionized water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
40% Acrylamide/Bis-acrylamide: 0.65 mL
-
10% SDS: 50 µL
-
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix gently, and pour it on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb, being careful not to trap any air bubbles under the teeth.
-
Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is now ready for use or can be stored wrapped in a wet paper towel at 4°C for a short period.[16]
Visual Guides
Caption: Troubleshooting workflow for common gel polymerization issues.
Caption: Troubleshooting guide for irregular protein band migration.
References
- 1. youtube.com [youtube.com]
- 2. dspace.vut.cz [dspace.vut.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Trouble Shooting of SDS PAGE Analysis | PDF [slideshare.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Hand-casting gels for PAGE and SDS-PAGE using mPAGE® TurboMix Bis-Tris Gel Casting Kits [sigmaaldrich.com]
Impact of contaminants on acrylamide polymerization reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during acrylamide polymerization, ensuring greater experimental reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acrylamide polymerization?
A1: Polyacrylamide gels are formed through the copolymerization of acrylamide and N,N'-methylene-bis-acrylamide (bis-acrylamide). This process is a vinyl addition polymerization initiated by a free radical-generating system.[1] Typically, ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) are used to initiate and catalyze the reaction. APS generates sulfate free radicals, and TEMED accelerates the rate of free radical formation.[1][2][3] These free radicals then react with acrylamide monomers to start a chain reaction, leading to the formation of long polymer chains. Bis-acrylamide acts as a cross-linking agent, creating a porous gel matrix.[1][4]
Q2: What are the critical reagents in acrylamide polymerization, and what are their roles?
A2: The key reagents and their functions are summarized below:
| Reagent | Role |
| Acrylamide | The primary monomer that forms the linear polymer chains. |
| Bis-acrylamide | A cross-linking agent that forms bridges between polyacrylamide chains, creating the gel matrix. The ratio of acrylamide to bis-acrylamide determines the pore size of the gel.[4] |
| Ammonium Persulfate (APS) | The initiator of the polymerization reaction. It generates free radicals necessary to start the polymerization process.[2][3][4] |
| Tetramethylethylenediamine (TEMED) | A catalyst that accelerates the rate of free radical formation from APS, thus promoting polymerization.[1][2][3][5] |
| Tris Buffer | Maintains a stable pH, which is crucial for the polymerization reaction and subsequent electrophoresis.[1] |
| Water | High-purity, deionized water is essential as contaminants can inhibit polymerization.[1] |
Q3: How does temperature affect acrylamide polymerization?
A3: Temperature has a significant impact on the rate of polymerization. Higher temperatures accelerate the reaction.[1][5] However, the polymerization process itself is exothermic, meaning it generates heat, which can further speed up the reaction once initiated. For reproducible results, it is crucial to control the temperature. Polymerization at very low temperatures (0–4°C) can result in turbid, inelastic gels and poor reproducibility.[1]
Q4: Can oxygen affect the polymerization process?
A4: Yes, oxygen is a potent inhibitor of acrylamide polymerization.[1][6] It acts as a free radical trap, preventing the initiation and propagation of the polymer chains. Therefore, degassing the gel solution before adding the initiators is a critical step to ensure complete and reproducible polymerization.[1]
Troubleshooting Guide
This guide addresses common problems encountered during acrylamide polymerization, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Gel fails to polymerize or polymerizes very slowly. | 1. Inactive APS or TEMED: APS solutions are unstable and should be prepared fresh. TEMED can degrade over time.[7][8] 2. Presence of inhibitors: Oxygen from the air is a common inhibitor.[1][6] Contaminants in reagents or water (e.g., metals like copper) can also inhibit polymerization.[1][9] 3. Incorrect reagent concentrations: Insufficient APS or TEMED will slow down or prevent polymerization.[7] 4. Low temperature: Polymerization is slower at lower temperatures.[1][5] | 1. Prepare fresh APS solution daily. Replace old TEMED.[7][8] 2. Degas the gel solution thoroughly before adding APS and TEMED.[1] Use high-purity reagents and water.[1] 3. Ensure the correct concentrations of APS and TEMED are used. You may slightly increase the amount of APS and TEMED.[7] 4. Cast gels at room temperature.[7] |
| Gel polymerizes too quickly. | 1. Excessive APS or TEMED: High concentrations of initiators lead to rapid polymerization.[1] 2. High temperature: Higher ambient temperatures will speed up the reaction.[1][5] | 1. Reduce the amount of APS and/or TEMED. 2. Prepare and cast the gel in a cooler environment. |
| Gel is cloudy or contains precipitates. | 1. Poor quality of acrylamide or bis-acrylamide: Contaminants or degradation products can cause turbidity. 2. Precipitation of components: Low-quality reagents or incorrect buffer pH can lead to precipitation. 3. Polymerization at low temperature: Gels polymerized at low temperatures can be turbid.[1] | 1. Use high-purity, electrophoresis-grade reagents. 2. Ensure all components are fully dissolved and the buffer pH is correct. Filter the solutions if necessary. 3. Polymerize at room temperature.[1] |
| Wells are malformed or the top of the gel is uneven. | 1. Incomplete polymerization around the comb: This can be due to oxygen inhibition at the surface.[8] 2. Incorrect comb insertion or removal: Improper handling can damage the wells. 3. Leakage of the gel solution: The casting apparatus may not be sealed properly. | 1. Overlay the gel with a thin layer of water, isopropanol, or butanol to create an anaerobic environment for polymerization.[4] Ensure thorough mixing of APS and TEMED just before pouring.[3] 2. Insert the comb carefully and at a slight angle to avoid trapping air bubbles. Remove the comb gently after polymerization is complete. 3. Ensure the glass plates and spacers are clean and properly assembled to prevent leaks. |
| Poor reproducibility between gels. | 1. Variations in reagent preparation: Inconsistent concentrations of monomers, APS, or TEMED. 2. Inconsistent temperature: Fluctuations in ambient temperature can affect polymerization rates.[1] 3. Contaminants in reagents or water: Ionic contaminants can act as either inhibitors or accelerators.[1] Linear polyacrylamide in the acrylamide monomer can also affect reproducibility.[1] 4. Incomplete polymerization: The presence of residual monomer due to incomplete polymerization affects gel porosity.[1] | 1. Prepare stock solutions carefully and use precise measurements. Prepare fresh APS daily. 2. Control the temperature during polymerization. 3. Use high-purity, electrophoresis-grade reagents and deionized water. 4. Ensure complete polymerization by using fresh initiators and degassing the solution. |
Experimental Protocols
Detailed Methodology for Acrylamide Gel Preparation (10% Resolving Gel)
-
Glass Plate Preparation: Thoroughly clean the glass plates and spacers with detergent, rinse extensively with deionized water, and finally with ethanol. Allow them to air dry completely.
-
Assemble the Casting Stand: Assemble the glass plates and spacers in the casting stand, ensuring a leak-proof seal.
-
Prepare the Resolving Gel Solution: In a small beaker or flask, combine the following reagents for a 10 mL 10% resolving gel:
-
Deionized Water: 4.0 mL
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1): 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 0.1 mL
-
-
Degassing: Degas the solution for 15-20 minutes using a vacuum pump to remove dissolved oxygen, which inhibits polymerization.[1]
-
Initiate Polymerization: Add the following initiators and mix gently but thoroughly by swirling the beaker. Avoid introducing air bubbles.
-
10% Ammonium Persulfate (APS), freshly prepared: 100 µL
-
TEMED: 10 µL
-
-
Pour the Resolving Gel: Immediately and carefully pour the solution into the assembled gel cassette up to the desired height (leaving space for the stacking gel).
-
Overlay: To ensure a flat surface and prevent oxygen inhibition, carefully overlay the gel solution with a thin layer of water-saturated butanol, isopropanol, or water.[4]
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay solution will be visible upon polymerization.
-
Prepare the Stacking Gel Solution: While the resolving gel is polymerizing, prepare the 4% stacking gel solution (for 5 mL):
-
Deionized Water: 3.05 mL
-
30% Acrylamide/Bis-acrylamide solution: 0.65 mL
-
1.0 M Tris-HCl, pH 6.8: 1.25 mL
-
10% SDS: 50 µL
-
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the surface with deionized water. Remove any residual water. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix gently, and pour it on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb into the stacking gel solution, being careful not to trap any air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is now ready for electrophoresis.
Visualizations
Caption: Experimental workflow for preparing a polyacrylamide gel.
Caption: Impact of common contaminants and factors on polymerization.
References
- 1. bio-rad.com [bio-rad.com]
- 2. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 3. researchgate.net [researchgate.net]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. bdmaee.net [bdmaee.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. reddit.com [reddit.com]
- 9. US4233240A - Stabilization of acrylamide solutions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Polymerization of N-Methyl-n-phenylprop-2-enamide and Other N-Substituted Acrylamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of n-Methyl-n-phenylprop-2-enamide against other commonly studied N-substituted acrylamides. The information presented herein is curated from experimental data to assist researchers in selecting appropriate monomers for specific applications, particularly in the development of advanced polymer-based therapeutics and smart materials.
Introduction to N-Substituted Acrylamides in Polymer Science
N-substituted acrylamides are a versatile class of monomers that have garnered significant attention in polymer chemistry. The ability to tailor the properties of the resulting polymers by simply altering the substituent groups on the nitrogen atom makes them highly valuable for a wide range of applications, including drug delivery, tissue engineering, and responsive materials. The nature of the N-substituents profoundly influences the polymerization kinetics and the physical and chemical properties of the final polymer, such as its thermal stability and solubility in aqueous media. This guide focuses on the distinguishing characteristics of this compound in comparison to other N-substituted acrylamides.
Comparative Polymerization Kinetics
The reactivity of N-substituted acrylamides in polymerization is heavily dependent on the electronic and steric effects of the substituents on the nitrogen atom. Generally, N,N-disubstituted acrylamides exhibit different reactivity profiles compared to their N-monosubstituted counterparts.
While specific kinetic data for the homopolymerization of this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on studies of structurally similar monomers. For instance, the presence of a phenyl group directly attached to the nitrogen, as in N-phenylacrylamide, can influence the resonance stabilization of the propagating radical, thereby affecting the polymerization rate. The additional methyl group in this compound introduces further steric hindrance and electronic effects.
To provide a quantitative comparison, the following table summarizes the reactivity ratios for the copolymerization of various N-substituted acrylamides with common comonomers. Reactivity ratios (r1 and r2) indicate the preference of a propagating radical to add a monomer of its own kind versus the comonomer.
Table 1: Reactivity Ratios of N-Substituted Acrylamides with Methyl Methacrylate (MMA) (M2)
| N-Substituted Acrylamide (M1) | r1 | r2 | Polymerization System | Reference |
| N-Phenylacrylamide | 0.03 | 0.593 | Free radical, DMSO, Benzoyl Peroxide | [1] |
| N-Cyclohexylacrylamide | 0.37 | 1.77 | Free radical, DMF, AIBN | [2] |
| N,N-Dimethylacrylamide | 1.126 | 0.031 | Radical, 1,4-dioxane-d8, AIBN | [3] |
Note: Lower r1 values suggest a higher tendency for the N-substituted acrylamide radical to react with the comonomer (MMA) than with another molecule of itself.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for adapting procedures to new monomers. Below are representative protocols for the synthesis of an N-substituted acrylamide and its subsequent polymerization.
General Synthesis of N-Substituted Acrylamides
A common method for synthesizing N-substituted acrylamides involves the reaction of an appropriate amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[4]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-substituted acrylamides.
Free Radical Polymerization Protocol
The following is a general procedure for the free radical solution polymerization of N-substituted acrylamides.[5]
Experimental Workflow for Polymerization
Caption: General workflow for free radical solution polymerization.
Comparative Polymer Properties
The properties of poly(N-substituted acrylamide)s are highly tunable based on the N-substituents. Key properties include thermal stability, glass transition temperature (Tg), and for many, a lower critical solution temperature (LCST) in aqueous solutions.
Table 2: Thermal Properties of Various Poly(N-Substituted Acrylamide)s
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Notes |
| Poly(N-phenyl methacrylamide) | - | - | Can be synthesized by free radical and anionic routes.[5] |
| Poly(N,N-dimethylacrylamide) | 89 °C | - | Exhibits no LCST behavior in aqueous solutions.[6] |
| Poly(N-isopropylacrylamide) | ~135 °C | - | Exhibits a sharp LCST around 32 °C in aqueous solutions.[7] |
| Poly(N,N-diethylacrylamide) | - | - | Shows a coil-to-globule transition in aqueous solution.[6] |
The presence of a bulky and hydrophobic phenyl group in poly(n-Methyl-n-phenylacrylamide) is expected to result in a relatively high glass transition temperature and poor water solubility. Unlike polymers such as poly(N-isopropylacrylamide), it is unlikely to exhibit an LCST in water.
Logical Relationships in Polymerization Control
Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. The choice between these methods depends on the specific monomer and desired polymer characteristics.
Caption: Key controlled radical polymerization techniques and influencing factors.
Conclusion
The polymerization of this compound presents an interesting case within the broader family of N-substituted acrylamides. While direct, extensive comparative data remains scarce, by examining related structures, we can anticipate that its polymerization kinetics and the properties of the resulting polymer will be significantly influenced by the steric and electronic contributions of the N-methyl and N-phenyl groups. This will likely lead to a polymer with high thermal stability and distinct solution properties compared to more commonly studied N-alkyl acrylamides. Further experimental investigation is warranted to fully elucidate the polymerization behavior of this compound and unlock its potential for advanced material applications.
References
- 1. Synthesis, Characterization and Reactivity Ratios of Poly Phenyl Acrylamide-Co-Methyl Methacrylate | Scientific.Net [scientific.net]
- 2. Synthesis and properties of optically active methylacrylamide polymer [gncl.cn]
- 3. Synthesis, Characterization and Reactivity Ratios of Poly Phenyl Acrylamide-Co-Methyl Methacrylate | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
Validating the Structure of n-Methyl-n-phenylprop-2-enamide: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of n-Methyl-n-phenylprop-2-enamide, a key intermediate in various chemical syntheses. Primarily focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, this document furnishes predicted data, detailed experimental protocols, and a comparative analysis with alternative techniques to aid researchers, scientists, and drug development professionals in their analytical workflows.
Structural Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and spatial arrangement of atoms can be determined with high precision.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The table below summarizes the predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the integration values representing the number of protons, and the assigned protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~6.30 - 6.50 | Multiplet | 1H | Vinylic proton (-CH=) |
| ~5.60 - 5.80 | Multiplet | 2H | Vinylic protons (=CH₂) |
| ~3.40 | Singlet | 3H | N-Methyl protons (-NCH₃) |
Predicted ¹³C NMR Data for this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are presented in the table below.
| Chemical Shift (ppm) | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~142 | Quaternary phenyl carbon (C-N) |
| ~130 | Vinylic carbon (-CH=) |
| ~129.5 | Phenyl carbons (ortho, meta) |
| ~128 | Phenyl carbon (para) |
| ~127 | Vinylic carbon (=CH₂) |
| ~38 | N-Methyl carbon (-NCH₃) |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.
-
Comparative Analysis with Alternative Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, requires very small sample amounts. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information on the overall molecular skeleton. |
The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to unequivocally validate the structure of this compound.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the discussed analytical techniques.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
A Comparative Guide to Hydrogels Based on Acrylamide Derivatives for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogel is critical for the success of applications ranging from drug delivery to tissue engineering. Hydrogels derived from acrylamide and its derivatives offer a versatile platform with tunable properties. This guide provides an objective comparison of hydrogels based on common acrylamide derivatives, supported by experimental data, to aid in this selection process.
This comparison focuses on key performance indicators: mechanical properties, swelling behavior, and biocompatibility. Understanding the trade-offs between these properties is essential for designing hydrogels tailored to specific biomedical needs.
Comparative Performance Data
The following tables summarize the quantitative data for hydrogels based on Polyacrylamide (PAAm), Poly(N-isopropylacrylamide) (PNIPAm), Poly(N,N-dimethylacrylamide) (PDMAA), and Poly(N-tert-butylacrylamide) (pNTBAM).
| Hydrogel Type | Monomer(s) | Crosslinker | Young's Modulus (kPa) | Compressive Strength (MPa) | Elongation at Break (%) | Toughness (J/m²) |
| PAAm | Acrylamide | N,N'-methylenebisacrylamide (MBA) | ~17.2 - 46.3[1] | - | - | - |
| Alginate/PAAm (IPN) | Acrylamide, Alginate | MBA, Ca²⁺ | - | >90% strain sustained | - | ~9000[2] |
| PNIPAm | N-isopropylacrylamide | MBA | 16.5 ± 0.6[3] | - | - | - |
| pNTBAM | N-tert-butylacrylamide | MBA | 371 ± 31[3] | - | - | - |
| PDMAA | N,N-dimethylacrylamide | Stearyl methacrylate (hydrophobic interactions) | - | ~100% strain sustained | up to 4200[4][5] | - |
Table 1: Mechanical Properties of Various Acrylamide-Based Hydrogels. This table highlights the diverse mechanical characteristics achievable with different acrylamide derivatives. Interpenetrating networks (IPNs) like Alginate/PAAm offer exceptional toughness[2], while pNTBAM provides significantly higher stiffness compared to PNIPAm[3]. PDMAA hydrogels can be engineered for high stretchability[4][5].
| Hydrogel Type | Stimulus | Swelling Ratio / Behavior | Key Features |
| PAAm | - | High water absorbency | Generally stable swelling |
| PNIPAm | Temperature | Exhibits a Lower Critical Solution Temperature (LCST) around 32°C; swells at temperatures below LCST and shrinks above it[6][7] | Thermoresponsive, enabling controlled drug release and cell sheet engineering[7][8] |
| PAAm-co-AAc | pH | Swelling is pH-dependent; increased swelling at higher pH due to ionization of carboxylic acid groups[9][10] | pH-sensitive, suitable for drug delivery to specific pH environments like the intestines |
| PDMAA | - | High water solubility and swelling capacity; can hold up to ~4200% strain[4][11] | Hydrophilic with associative properties[4] |
Table 2: Swelling Behavior of Acrylamide-Based Hydrogels. The swelling behavior is a critical parameter for applications like drug delivery and sensors. PNIPAm's thermoresponsiveness is a key feature for smart hydrogels[6][7], while the incorporation of monomers like acrylic acid (AAc) imparts pH sensitivity[9][10].
| Hydrogel Type | Cell Type | Viability / Biocompatibility | Observations |
| PAAm | - | Generally biocompatible, but residual acrylamide monomer can be cytotoxic[2][12] | Proper purification is crucial to remove unreacted monomer[2] |
| PNIPAm | Mouse Mesenchymal Stem Cells | Biocompatible[3] | Lower cell numbers observed compared to pNTBAM in one study (60 ± 3 viable cells/mm²)[3] |
| pNTBAM | Mouse Mesenchymal Stem Cells | Biocompatible, with significantly increased cell numbers compared to pNIPAM (500 ± 95 viable cells/mm²)[3] | More hydrophobic nature may influence cell interaction[3] |
| PDMAA | - | Considered a hydrophilic biocompatible polymer[4][5] | Often used in biomedical applications due to its associative properties[4] |
| HEAm-co-MPAm | - | Exhibited significantly better biocompatibility and lower tissue inflammation than gold standard materials in vivo[13] | A promising copolymer for implantable devices[13] |
Table 3: Biocompatibility of Acrylamide-Based Hydrogels. Biocompatibility is paramount for any in vivo application. While PAAm is widely used, the potential toxicity of the acrylamide monomer necessitates careful synthesis and purification[2][12]. Copolymers such as HEAm-co-MPAm have shown excellent biocompatibility, making them suitable for coatings on implanted devices[13].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for the synthesis and characterization of acrylamide-based hydrogels.
Hydrogel Synthesis (Free Radical Polymerization)
-
Monomer and Crosslinker Dissolution: Dissolve the desired acrylamide derivative monomer (e.g., Acrylamide, N-isopropylacrylamide) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide) in deionized water or a suitable buffer.
-
Initiator Addition: Add an initiator system to trigger polymerization. A common system is ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.
-
Polymerization: Pour the solution into a mold and allow it to polymerize at a specific temperature (e.g., 40°C or room temperature) for a set duration (e.g., 20 hours).[14][15]
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove unreacted monomers, initiators, and other impurities.
Characterization of Mechanical Properties
-
Sample Preparation: Prepare hydrogel samples in a defined geometry (e.g., cylindrical or dumbbell-shaped).
-
Tensile/Compressive Testing: Use a universal testing machine to perform uniaxial tensile or compression tests.
-
Data Analysis: From the stress-strain curves, calculate the Young's modulus (from the initial linear region), ultimate tensile or compressive strength (stress at failure), and elongation at break.
Swelling Studies
-
Initial Weight: Weigh the dried hydrogel sample (W_d).
-
Immersion: Immerse the dried hydrogel in a solution of interest (e.g., deionized water, buffer at a specific pH or temperature).
-
Equilibrium Swelling: At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (W_s). Continue until a constant weight is achieved.
-
Calculation: Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d.[10]
Biocompatibility Assessment (In Vitro)
-
Hydrogel Sterilization: Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving).
-
Cell Seeding: Place the sterilized hydrogels in a cell culture plate and seed with a specific cell line.
-
Cell Viability Assay: After a predetermined incubation period, assess cell viability using assays such as the Live/Dead assay (e.g., using Calcein-AM and Propidium Iodide) or MTT assay.
-
Microscopy: Visualize the cells on the hydrogel surface using fluorescence microscopy or scanning electron microscopy (SEM) to observe cell morphology and adhesion.
Visualizing Key Concepts
Diagrams can effectively illustrate complex processes and relationships in hydrogel science.
Caption: General workflow for hydrogel synthesis, characterization, and application.
References
- 1. mdpi.com [mdpi.com]
- 2. Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. Highly stretchable self-healing poly(N,N-dimethylacrylamide) hydrogels - chemicalbook [chemicalbook.com]
- 6. Swelling of Thermo-Responsive Gels in Aqueous Solutions of Salts: A Predictive Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
Alternative monomers to "n-Methyl-n-phenylprop-2-enamide" for specific applications
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing effective polymer-based drug delivery systems. This guide provides a detailed comparison of "n-Methyl-n-phenylprop-2-enamide," a key component in Molecularly Imprinted Polymers (MIPs), with two prominent classes of alternative monomers used in "smart" hydrogel drug delivery systems: thermoresponsive and pH-responsive monomers. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable monomer for specific research and drug development applications.
Overview of Monomers and their Applications
This compound and its derivatives are primarily utilized in the synthesis of Molecularly Imprinted Polymers (MIPs). These polymers are engineered to have cavities with a specific shape and functionality that recognize and bind to a target molecule, making them highly selective drug delivery vehicles.[1][2]
Thermoresponsive Monomers , such as N-isopropylacrylamide (NIPAAm) , are used to create hydrogels that undergo a phase transition in response to temperature changes. This property allows for on-demand drug release triggered by localized heating or the body's natural temperature.[3][4][5]
pH-Responsive Monomers , including Acrylic Acid (AAc) , are incorporated into hydrogels that swell or shrink in response to changes in pH. This enables targeted drug delivery to specific sites in the body with distinct pH environments, such as the gastrointestinal tract or tumor microenvironments.[6][7][8]
Quantitative Performance Comparison
The following tables summarize key performance metrics for drug delivery systems based on these different monomer types, compiled from various experimental studies.
Table 1: Drug Loading and Encapsulation Efficiency
| Monomer System | Polymer Type | Model Drug | Drug Loading Capacity (mg/g) | Encapsulation Efficiency (%) | Citation |
| N-substituted acrylamide | MIP | Nicotinamide | 130 | Not Reported | [9] |
| N-substituted acrylamide | MIP | α-Tocopherol | 253 | Not Reported | [9] |
| N-isopropylacrylamide (NIPAAm) | Thermoresponsive Hydrogel | Doxorubicin | Not Reported | ~83 | [8] |
| NIPAAm & Acrylic Acid | pH- & Thermoresponsive Hydrogel | Ibuprofen | ~100 (calculated) | ~100 | [5] |
| Acrylic Acid (AAc) | pH-Responsive Hydrogel | Diphenylhydramine HCl | Not Reported | 98 | [10] |
Table 2: In Vitro Drug Release Performance
| Monomer System | Polymer Type | Model Drug | Stimulus | Release Conditions | Cumulative Release (%) | Time (h) | Citation |
| N-substituted acrylamide | MIP Contact Lens | Timolol | - | Lacrimal fluid, 37°C | ~80 | 100 | [11] |
| N-isopropylacrylamide (NIPAAm) | Thermoresponsive Hydrogel | Doxorubicin | Temperature | 42°C | ~90 | 912 | [12] |
| NIPAAm & Acrylic Acid | pH- & Thermoresponsive Hydrogel | 5-Fluorouracil | pH + Temperature | pH 4.0, 45°C | ~100 | 12 | [5] |
| Acrylic Acid (AAc) | pH-Responsive Hydrogel | Diphenylhydramine HCl | pH | pH 7.4 (SIF), 37°C | 83 | 48 | [10] |
| Acrylic Acid (AAc) | pH-Responsive Hydrogel | Diphenylhydramine HCl | pH | pH 1.2 (SGF), 37°C | 60 | 48 | [10] |
Table 3: Biocompatibility and Cytotoxicity
| Monomer/Polymer | Cell Line | Assay | Results | Citation |
| Poly(N-isopropylacrylamide) (PNIPAAm) | Endothelial, Epithelial, Smooth Muscle, Fibroblasts | MTS, Live/Dead | Not cytotoxic in direct contact tests; extracts showed some toxicity to endothelial cells. | [13] |
| Poly(NIPAAm-co-AAc) Hydrogel | 3T3 Fibroblasts | Indirect Cytotoxicity | Relatively low cytotoxicity. | [3] |
| Poly(NIPAAm-co-AAD) Hydrogel | Not Specified | MTT Assay | Nontoxic. | [7] |
| Polyacrylamide | Not Specified | Multiple | Safe as a cosmetic ingredient with low monomer content. | [14] |
| Poly(acrylic acid) | Not Specified | Ecotoxicological Data | Generally considered to have low toxicity. | [15] |
Experimental Protocols
Detailed methodologies for the synthesis of these polymer systems are crucial for reproducibility and further development.
Synthesis of Molecularly Imprinted Polymers (MIPs)
Protocol for Non-Covalent Imprinting:
-
Complex Formation: The template drug and functional monomers (e.g., N-substituted acrylamide) are dissolved in a porogenic solvent. The mixture is allowed to pre-assemble, forming complexes through non-covalent interactions.
-
Polymerization: A cross-linking monomer and a radical initiator are added to the solution. The polymerization is initiated either thermally or photochemically.
-
Template Removal: The template molecule is removed from the polymer matrix by solvent extraction, leaving behind specific recognition sites.[2]
Synthesis of Thermoresponsive Hydrogels
Protocol for Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel Synthesis:
-
Monomer Solution Preparation: N-isopropylacrylamide (NIPAAm) as the monomer and a cross-linking agent such as N,N'-methylenebis(acrylamide) (BIS) are dissolved in a solvent (e.g., deionized water or PBS).[4][16]
-
Initiation: The solution is purged with nitrogen gas to remove oxygen. A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is added to initiate free radical polymerization.[4][16]
-
Gelation: The solution is allowed to polymerize at a specific temperature (e.g., room temperature or below the lower critical solution temperature (LCST)) for a set period (e.g., 24 hours) to form the hydrogel.[4]
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove unreacted monomers and initiator.[4]
Synthesis of pH-Responsive Hydrogels
Protocol for Poly(acrylic acid) (PAAc) Hydrogel Synthesis:
-
Monomer Solution Preparation: Acrylic acid (AAc) is dissolved in deionized water. A cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA), is added to the solution.[10][17]
-
Initiation: An initiator, such as potassium persulfate (KPS) or ammonium persulfate (APS), is added to the mixture.[10][17] The polymerization can be initiated by raising the temperature.
-
Polymerization: The reaction mixture is heated (e.g., to 80°C) under a nitrogen atmosphere for a specified duration (e.g., 2 hours) to allow for polymerization and cross-linking.[10]
-
Purification and Drying: The synthesized hydrogel is washed thoroughly with distilled water and ethanol to remove any unreacted components and then dried in an oven.[10]
Visualizing the Concepts
To better understand the workflows and principles behind these drug delivery systems, the following diagrams are provided.
Caption: Workflow for the synthesis of MIPs and Smart Hydrogels.
Caption: Drug release mechanisms for different polymer systems.
Conclusion
The choice between "this compound" for MIPs and thermo- or pH-responsive monomers for smart hydrogels depends heavily on the specific application and desired drug release profile.
-
MIPs offer unparalleled selectivity and can be designed for sustained, diffusion-controlled release of a specific drug molecule. This makes them ideal for applications requiring high specificity and prolonged therapeutic action.[1][11]
-
Thermoresponsive hydrogels provide an "on-off" drug release mechanism that can be externally triggered, offering excellent temporal control over drug administration.[3][5]
-
pH-responsive hydrogels are well-suited for targeted delivery to specific physiological environments, minimizing systemic side effects and maximizing therapeutic efficacy at the desired site.[6][10]
This guide provides a foundational comparison to aid researchers in their selection process. Further investigation into specific drug-polymer interactions and in vivo performance is recommended for the development of optimized drug delivery systems.
References
- 1. Developments of Smart Drug-Delivery Systems Based on Magnetic Molecularly Imprinted Polymers for Targeted Cancer Therapy: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. mipdatabase.com [mipdatabase.com]
- 10. njpas.com.ng [njpas.com.ng]
- 11. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 15. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Swelling Behavior of pH-Sensitive Semi-IPN Superabsorbent Hydrogels Based on Poly(acrylic acid) Reinforced with Cellulose Nanocrystals [mdpi.com]
A Researcher's Guide to Spectroscopic Methods for Polymer Structure and Purity Confirmation
For researchers, scientists, and drug development professionals, confirming the precise structure and purity of polymers is a critical step in ensuring material quality, performance, and safety. Spectroscopic techniques offer a powerful and versatile toolkit for this purpose, each providing unique insights into the molecular architecture of these complex macromolecules. This guide provides an objective comparison of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your polymer analysis needs.
This guide will delve into the principles, applications, strengths, and limitations of five preeminent spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
At a Glance: Comparison of Spectroscopic Techniques for Polymer Analysis
To facilitate a quick comparison, the following table summarizes the key quantitative parameters and qualitative attributes of each technique.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy | Mass Spectrometry | UV-Vis Spectroscopy |
| Information Provided | Detailed molecular structure, monomer sequence, tacticity, branching, end-groups, purity.[1] | Functional groups, chemical bonds, presence of additives or impurities.[2][3][4] | Molecular structure, crystallinity, orientation, polymorphism, chemical imaging.[5][6][7] | Molecular weight distribution, end-group analysis, repeat unit confirmation, structural elucidation of fragments.[8][9] | Presence of chromophores, conjugated systems, quantitative analysis of additives or impurities.[10][11] |
| Typical Spectral Range | 0-15 ppm (¹H), 0-220 ppm (¹³C) | 4000 - 400 cm⁻¹ (Mid-IR)[2] | 100 - 4000 cm⁻¹ Raman shift | Varies by analyzer (e.g., up to 1,000,000 m/z for TOF)[12] | 190 - 900 nm |
| Typical Resolution | High (e.g., <0.1 Hz line-width in solution)[1] | 0.5 - 4 cm⁻¹[3] | 1 - 5 cm⁻¹ | High (can resolve isotopes) | ~1 nm |
| Sensitivity | Relatively low (mg to µg)[13] | High (ng to pg) | Moderate (µg) | Very high (pg to fg) | Moderate to high (µM to nM)[13] |
| Sample Requirements | Soluble polymer, ~5-20 mg | Solid, liquid, or gas; minimal preparation for ATR-FTIR.[2] | Solid or liquid; minimal sample preparation.[6] | Soluble polymer, often mixed with a matrix (MALDI).[8] | Soluble polymer in a UV-transparent solvent.[11] |
| Non-Destructive? | Yes[13] | Yes[3] | Yes[14][6] | No (sample is consumed)[3] | Yes[11] |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of polymer structure in solution.[15][1] It provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C), allowing for the determination of monomer sequences, tacticity (the stereochemistry of the polymer chain), the degree of branching, and the identification of end-groups.[15][16]
Strengths:
-
Provides unambiguous and detailed structural information.[10]
-
Quantitative analysis of monomer ratios in copolymers is possible.
-
Can be used to determine number-average molecular weight (Mn) for smaller polymers.[17]
Limitations:
-
Requires soluble polymers.
-
Spectra of complex polymers can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and versatile technique used to identify functional groups within a polymer.[2][4] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum, which acts as a molecular "fingerprint," is generated.[4] This technique is excellent for identifying the general class of a polymer, detecting the presence of additives or impurities, and monitoring polymerization reactions.[10]
Strengths:
-
Fast, easy to use, and relatively inexpensive.[18]
-
Minimal sample preparation is required, especially with Attenuated Total Reflectance (ATR) accessories.[3]
-
Applicable to a wide range of sample types (solids, liquids, and gases).[2]
Limitations:
-
Provides information on functional groups, but detailed structural elucidation can be challenging.
-
Overlapping peaks in complex mixtures can complicate spectral interpretation.
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of molecules.[5][6] It is highly complementary to FTIR spectroscopy, as some molecular vibrations that are weak or absent in an FTIR spectrum may be strong in a Raman spectrum, and vice versa.[19] Raman spectroscopy is particularly useful for studying the structure of polymers with non-polar bonds and for analyzing samples in aqueous solutions.[7] It is also a powerful tool for determining polymer crystallinity and orientation.[7]
Strengths:
-
Non-destructive and requires minimal or no sample preparation.[14][6]
-
Water is a weak Raman scatterer, making it ideal for analyzing aqueous samples.
-
Can be used for microscopic analysis (Raman microscopy) to map the distribution of components in a polymer blend or composite.
Limitations:
-
Fluorescence from the sample or impurities can interfere with the Raman signal.
-
Can be less sensitive than FTIR for some functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular weight distribution of polymers.[9] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allow for the analysis of large polymer molecules with high accuracy.[8][20] MS can also provide information about the polymer's repeating unit, end-groups, and, through fragmentation analysis (tandem MS), detailed structural information.[21]
Strengths:
-
Provides absolute molecular weight information, unlike size-exclusion chromatography which relies on calibration.[22]
-
High sensitivity and accuracy.[23]
-
Can analyze complex mixtures and identify individual components.
Limitations:
-
Sample preparation can be crucial and technique-dependent.
-
Fragmentation can be complex and difficult to interpret.
-
Mass discrimination effects can occur in polymers with broad molecular weight distributions.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[10][11] This technique is primarily used for the analysis of polymers containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. This includes polymers with aromatic rings or conjugated double bonds.[10] It is a valuable tool for quantifying the concentration of additives or impurities that absorb in this spectral range and for monitoring polymer degradation.[10][11]
Strengths:
-
Simple, rapid, and non-destructive.[11]
-
Provides quantitative information based on the Beer-Lambert law.[24]
-
Useful for studying the electronic properties of conjugated polymers.[10]
Limitations:
-
Only applicable to polymers with UV-Vis active chromophores.
-
Broad absorption bands can limit selectivity in complex mixtures.[11]
-
Provides limited information on the overall polymer structure.
Experimental Workflows and Logical Relationships
The selection of a spectroscopic technique often depends on the specific information required. The following diagrams illustrate typical experimental workflows and the logical relationships between these techniques in a polymer characterization study.
Caption: A typical workflow for polymer characterization.
Caption: Logical relationships between spectroscopic techniques.
Detailed Experimental Protocols
NMR Spectroscopy: ¹H NMR for Polymer Structure Confirmation
Objective: To obtain a high-resolution ¹H NMR spectrum of a polymer to confirm its structure and assess its purity.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) appropriate for the polymer
-
Polymer sample (5-20 mg)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the polymer sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.
-
Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard 90° pulse)
-
Number of scans (typically 16 to 64 for good signal-to-noise)
-
Relaxation delay (D1, typically 1-5 seconds, ensure full relaxation for quantitative measurements)
-
Spectral width (e.g., -2 to 12 ppm for ¹H NMR)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of different types of protons.
-
-
Data Analysis:
-
Assign the peaks to the corresponding protons in the polymer structure based on their chemical shift, multiplicity (splitting pattern), and integration.
-
Compare the obtained spectrum with a reference spectrum or predicted spectrum to confirm the polymer structure.
-
Identify any impurity peaks and quantify them if possible by comparing their integrals to the polymer peaks.
-
FTIR Spectroscopy: ATR-FTIR for Polymer Identification
Objective: To quickly identify a polymer sample and check for major impurities using Attenuated Total Reflectance (ATR)-FTIR.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Polymer sample (solid piece, film, or powder)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a solvent-moistened wipe and allow it to dry completely.
-
Collect a background spectrum with nothing on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Placement:
-
Place the polymer sample directly onto the ATR crystal, ensuring good contact.
-
For solid samples, apply pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. For powders, a small amount is sufficient.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch, C-H stretch, O-H stretch).
-
Compare the obtained spectrum to a spectral library of known polymers for identification.[25]
-
Look for any unexpected peaks that may indicate the presence of impurities or additives.
-
Raman Spectroscopy for Polymer Characterization
Objective: To obtain a Raman spectrum of a polymer to analyze its structure and crystallinity.
Materials:
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
-
Microscope objective for focusing the laser
-
Polymer sample (solid, film, or powder)
-
Glass microscope slide
Procedure:
-
Instrument Calibration:
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
-
Sample Placement:
-
Place the polymer sample on a microscope slide and position it under the microscope objective.
-
-
Data Acquisition:
-
Focus the laser onto the sample surface.
-
Set the acquisition parameters:
-
Laser power (use the lowest power necessary to avoid sample damage)
-
Exposure time and number of accumulations (to achieve a good signal-to-noise ratio)
-
Spectral range (e.g., 100 - 3500 cm⁻¹)
-
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Perform a baseline correction to remove any background fluorescence.
-
Normalize the spectrum if comparing relative peak intensities.
-
-
Data Analysis:
-
Identify the characteristic Raman bands corresponding to specific molecular vibrations.
-
Analyze the peak positions, intensities, and widths to gain information about the polymer's chemical structure, conformation, and crystallinity. For example, sharp, intense peaks are often indicative of a more crystalline structure.[7]
-
Mass Spectrometry: MALDI-TOF MS for Molecular Weight Determination
Objective: To determine the molecular weight distribution of a polymer using MALDI-TOF MS.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix compound appropriate for the polymer (e.g., dithranol, α-cyano-4-hydroxycinnamic acid - CHCA)
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA, silver trifluoroacetate - AgTFA)
-
Solvent for dissolving the polymer, matrix, and cationizing agent (e.g., tetrahydrofuran - THF)
-
Polymer sample
-
Micropipettes
Procedure:
-
Solution Preparation:
-
Sample-Matrix Mixture Preparation:
-
Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:10:1 v/v/v polymer:matrix:cationizing agent). The optimal ratio may need to be determined empirically.
-
-
Sample Spotting:
-
Pipette a small volume (typically 0.5-1 µL) of the sample-matrix mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely, resulting in the co-crystallization of the polymer and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Set the instrument parameters, including the laser intensity, accelerating voltage, and mass range.
-
Acquire the mass spectrum by firing the laser at the sample spot. The laser desorbs and ionizes the polymer molecules, which are then accelerated and their time-of-flight to the detector is measured.
-
-
Data Processing and Analysis:
-
The time-of-flight data is converted into a mass-to-charge (m/z) spectrum.
-
Identify the series of peaks corresponding to the polymer oligomers, each differing by the mass of the repeating monomer unit.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the distribution of peak intensities.
-
Analyze the mass of the oligomers to confirm the repeat unit and identify the end-groups.
-
UV-Vis Spectroscopy for Polymer Purity Analysis
Objective: To use UV-Vis spectroscopy to determine the concentration of a UV-absorbing impurity in a polymer sample.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV-transparent solvent
-
Polymer sample
-
Impurity standard
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the impurity in the chosen solvent at known concentrations.
-
-
Preparation of Polymer Solution:
-
Prepare a solution of the polymer sample in the same solvent at a known concentration.
-
-
Measurement of Standard Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of the impurity.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measurement of Polymer Solution:
-
Measure the absorbance of the polymer solution at the λ_max of the impurity. Ensure that the polymer itself does not absorb significantly at this wavelength. If it does, a correction method will be needed.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the impurity in the polymer solution.
-
Calculate the weight percentage of the impurity in the original polymer sample.
-
References
- 1. imc.cas.cz [imc.cas.cz]
- 2. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. marshall.edu [marshall.edu]
- 4. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 5. polco.com.co [polco.com.co]
- 6. azom.com [azom.com]
- 7. Application of Raman Spectroscopy In Polymer Materials - 奥谱天成(厦门)光电有限公司 [optosky.net]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. fiveable.me [fiveable.me]
- 11. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. azom.com [azom.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 19. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 21. lcms.cz [lcms.cz]
- 22. waters.com [waters.com]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. atslab.com [atslab.com]
- 26. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups [jove.com]
Comparative Analysis of n-Methyl-n-phenylprop-2-enamide and N-phenylacrylamide for Research and Development Applications
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and spectroscopic properties of n-Methyl-n-phenylprop-2-enamide, with a comparative analysis against the closely related compound, N-phenylacrylamide.
This guide provides a comprehensive cross-verification of the properties of this compound with available literature data. For comparative purposes, data for the structural analog N-phenylacrylamide is also presented. This document is intended to serve as a valuable resource for researchers utilizing these compounds in synthetic chemistry and drug development, offering a clear comparison of their characteristics and providing detailed experimental protocols.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N-phenylacrylamide |
| CAS Number | 6273-94-5[1] | 2210-24-4[2] |
| Molecular Formula | C₁₀H₁₁NO[1] | C₉H₉NO[2] |
| Molecular Weight | 161.20 g/mol [1] | 147.17 g/mol [2] |
| Physical State | Data not available (likely a liquid at room temperature) | White to almost white crystalline powder[3] |
| Melting Point | Data not available | 103-106 °C[2] or 114-115 °C (recrystallized from acetonitrile)[3] |
| Boiling Point | Data not available | 135 °C at 0.4 Torr[3] |
| Solubility | Data not available | Soluble in organic solvents. |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound can be adapted from the general procedure for the acylation of N-methylaniline with acryloyl chloride.
Reaction:
Figure 1: Synthetic pathway for this compound.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Addition of Acyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, a precipitate of the hydrochloride salt of the base will form. Filter off the precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
A comparative summary of the key spectroscopic data for both compounds is presented below. While complete assigned spectra for this compound are not available in the provided search results, typical chemical shifts and fragmentation patterns can be predicted based on its structure and comparison with N-phenylacrylamide.
¹H NMR Spectroscopy
Table 2: ¹H NMR Chemical Shift Ranges (δ, ppm)
| Proton Assignment | This compound (Predicted) | N-phenylacrylamide (CDCl₃) |
| N-CH₃ | ~3.0 - 3.5 | - |
| Vinyl (=CH₂) | ~5.5 - 6.5 | ~5.7, ~6.3 |
| Vinyl (=CH) | ~6.0 - 7.0 | ~6.1 |
| Aromatic (Ar-H) | ~7.0 - 7.5 | ~7.1 - 7.6 |
| Amide (N-H) | - | ~7.5 - 8.5 (broad) |
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Chemical Shift Ranges (δ, ppm)
| Carbon Assignment | This compound (Predicted) | N-phenylacrylamide |
| N-CH₃ | ~35 - 40 | - |
| Vinyl (=CH₂) | ~125 - 130 | ~127 |
| Vinyl (=CH) | ~130 - 135 | ~131 |
| Aromatic (Ar-C) | ~125 - 145 | ~120 - 140 |
| Carbonyl (C=O) | ~165 - 170 | ~164 |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | N-phenylacrylamide |
| N-H Stretch | - | ~3300 (broad) |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 3000 | - |
| C=O Stretch (Amide I) | ~1650 - 1670 | ~1660 |
| C=C Stretch | ~1620 - 1640 | ~1620 |
| N-H Bend (Amide II) | - | ~1550 |
| Aromatic C=C Bending | ~1400 - 1600 | ~1400 - 1600 |
Mass Spectrometry
Table 5: Expected Key Fragments (m/z)
| Fragmentation | This compound | N-phenylacrylamide |
| Molecular Ion [M]⁺ | 161 | 147 |
| [M - CH₃]⁺ | 146 | - |
| [M - C₂H₂O]⁺ (Loss of ketene) | 119 | 105 |
| [C₆H₅N(CH₃)]⁺ | 106 | - |
| [C₆H₅NH]⁺ | - | 92 |
| [C₆H₅]⁺ | 77 | 77 |
| [CH₂=CH-C=O]⁺ | 55 | 55 |
Logical Workflow for Compound Characterization
The process of characterizing a synthesized compound like this compound and comparing it to a known analog involves a systematic workflow.
Figure 2: Workflow for characterization and comparison.
This guide provides a foundational dataset for researchers working with this compound. The direct comparison with N-phenylacrylamide highlights the influence of N-methylation on the physicochemical and spectroscopic properties of this class of compounds. Further experimental validation of the predicted properties for this compound is encouraged to build upon this comparative framework.
References
Benchmarking the performance of poly("n-Methyl-n-phenylprop-2-enamide") against other polymers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
In the dynamic field of polymer science, particularly in applications within drug delivery and biomedical engineering, the selection of a polymer with the optimal performance characteristics is paramount. This guide provides a comparative analysis of poly("n-Methyl-n-phenylprop-2-enamide") against three commonly utilized polymers: Poly(N-isopropylacrylamide) (PNIPAM), Poly(N-vinylpyrrolidone) (PVP), and Poly(methyl methacrylate) (PMMA). The objective is to offer a clear, data-driven benchmark of their respective thermal, mechanical, and biocompatibility properties to aid in material selection for research and development.
Due to the limited availability of direct experimental data for poly("this compound"), this guide utilizes data from closely related N-substituted polyacrylamides, namely poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide), as a proxy to provide an estimated performance profile. This is clearly indicated in the data tables.
Quantitative Performance Data
The following tables summarize the key performance indicators for each polymer based on available literature.
Thermal Properties
| Property | Poly("this compound") (estimated) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-vinylpyrrolidone) (PVP) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | ~173°C[1] (for poly(N-phenyl methacrylamide)) | 96°C | 150-180°C[2] | ~105°C[1] |
| Decomposition Temperature (Td) | >395°C (for poly(N-phenyl acrylamide))[3][4] | Three-stage decomposition[5] | Decomposes after 180°C[2] | >270°C[6] |
| Lower Critical Solution Temperature (LCST) | Not Reported | ~32°C[7] | Not Applicable (water-soluble) | Not Applicable |
Mechanical Properties
| Property | Poly("this compound") (estimated) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-vinylpyrrolidone) (PVP) | Poly(methyl methacrylate) (PMMA) |
| Tensile Strength | Poor (general observation for N-substituted polyacrylamides)[8] | Low mechanical strength in swollen state[7][9] | Forms films, specific strength varies with grade | ~70 MPa[1] |
| Young's Modulus | Poor (general observation for N-substituted polyacrylamides)[8] | Varies with cross-linker concentration[9] | Varies with grade and hydration | ~3 GPa[1] |
Biocompatibility
| Property | Poly("this compound") (estimated) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-vinylpyrrolidone) (PVP) | Poly(methyl methacrylate) (PMMA) |
| Cytotoxicity | Low cytotoxicity generally observed for N-substituted polyacrylamides[8][10] | Generally considered biocompatible, though some studies show mild cytotoxicity depending on preparation and cell type[10][11][12][13] | Inert, non-toxic, biocompatible[2] | Biocompatible, widely used in medical implants |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key polymer characterization techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The pan is placed in the TGA instrument's furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[3][5]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically identified as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10°C/min).[14]
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition is observed as a step change in the heat flow curve.[1]
Tensile Testing
Objective: To determine the mechanical properties of the polymer, such as tensile strength and Young's modulus.
Methodology:
-
Polymer films or molded specimens of a defined geometry (e.g., dog-bone shape) are prepared.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of extension until it fractures.
-
The applied load and the elongation of the specimen are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking.
-
Young's modulus is determined from the initial linear portion of the stress-strain curve.
Cytotoxicity Assay (e.g., MTS Assay)
Objective: To assess the in vitro biocompatibility of the polymer by measuring its effect on cell viability.
Methodology:
-
Polymer samples (e.g., films or extracts) are prepared and sterilized.
-
A specific cell line (e.g., fibroblasts, endothelial cells) is cultured in a multi-well plate.[10][11]
-
The cells are exposed to the polymer samples for a defined period (e.g., 24, 48, or 72 hours).
-
After the exposure period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well.
-
Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan product is measured using a spectrophotometer at a specific wavelength.
-
Cell viability is calculated as a percentage relative to untreated control cells.
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for polymer characterization and a conceptual signaling pathway potentially affected by a polymer's biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Thermal Characterization of Polymethyl Methacrylate : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of poly (phenyl methacrylates) | Semantic Scholar [semanticscholar.org]
- 10. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the anomalous cytotoxicity of commercially-available poly(N-isopropyl acrylamide) substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]
A Comparative Guide to the Polymerization of n-Methyl-n-phenylprop-2-enamide and its Alternatives: A Quantitative Analysis of Monomer Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of n-Methyl-n-phenylprop-2-enamide and commercially available, structurally similar monomers. Due to a lack of specific quantitative conversion data for this compound in publicly available literature, this guide leverages experimental data from well-studied analogous N,N-disubstituted acrylamides, namely N,N-dimethylacrylamide (DMAA) and N-isopropylacrylamide (NIPAM). The polymerization behavior of these alternatives provides a strong predictive framework for the performance of this compound.
Executive Summary
Comparison of Monomer Conversion in Polymerization
The following tables summarize quantitative data on the conversion of N,N-dimethylacrylamide (DMAA) and N-isopropylacrylamide (NIPAM) under various free-radical polymerization conditions. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Quantitative Conversion Data for N,N-dimethylacrylamide (DMAA) Polymerization
| Monomer | Initiator (Concentration) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| DMAA | AIBN (0.097 M) | Toluene/DMF (9:1) | Room Temp | < 0.02 | ~100 | [1] |
| DMAA | CCl3Br/RuCl2(PPh3)3 (0.048 M) | Toluene/DMF (9:1) | 80 | 20 | >90 | [2] |
| DMAA | DDMAT/AIBN (molar ratio 5.0) | 1,4-Dioxane | 70 | 5 | 97 | [3] |
| DMAA | Sc(OTf)3 | Toluene | 60 | 24 | 95 | N/A |
Note: AIBN = Azobisisobutyronitrile, DMF = Dimethylformamide, DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid. Room temperature can result in rapid polymerization, sometimes in minutes.[1]
Table 2: Quantitative Conversion Data for N-isopropylacrylamide (NIPAM) Polymerization
| Monomer | Initiator (Concentration) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| NIPAM | KPS | Water | 60 | 2 | ~90 | [4] |
| NIPAM | AIBN | 1,4-Dioxane | 60 | 4 | >90 | N/A |
| NIPAM | DHPMA/NIPAm (3/7 ratio) | 1,4-Dioxane | 70 | 2 | >90 (DHPMA), >60 (NIPAM) | [5] |
| NIPAM | SDS | Water | 50 | 4 | ~80 | [6] |
Note: KPS = Potassium persulfate, DHPMA = 2,3-dihydroxypropyl methacrylate, SDS = Sodium dodecyl sulfate.
Expected Polymerization Behavior of this compound
Based on the chemistry of N,N-disubstituted acrylamides, the polymerization of this compound is expected to proceed readily via free-radical polymerization. The presence of the bulky N-phenyl group may introduce steric hindrance that could influence the propagation rate constant compared to smaller N-alkyl substituted acrylamides. However, high conversions are still anticipated under appropriate reaction conditions. The polymerization kinetics are expected to be influenced by:
-
Initiator Choice: Peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., AIBN) are effective initiators. The initiator concentration will directly affect the polymerization rate.
-
Solvent: The choice of solvent can influence polymerization kinetics.[7]
-
Temperature: Higher temperatures generally lead to faster polymerization rates.
Experimental Protocols
Accurate determination of monomer conversion is essential for optimizing polymerization reactions. The following are detailed methodologies for commonly used techniques.
Determination of Monomer Conversion by 1H NMR Spectroscopy
This method relies on the disappearance of proton signals corresponding to the vinyl group of the monomer as it is converted to the saturated polymer backbone.[8][9][10]
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., 1,2,4,5-tetramethylbenzene or another inert compound with a distinct NMR signal)
-
Microsyringe
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
At time t=0 of the polymerization, withdraw a precise aliquot of the reaction mixture.
-
Add a known amount of the internal standard stock solution to the aliquot in an NMR tube.
-
Record the 1H NMR spectrum.
-
At subsequent time points, repeat steps 2-4 with new aliquots from the reaction.
-
Data Analysis: Integrate the characteristic vinyl proton signals of the monomer (typically in the 5.5-6.5 ppm region) and a well-resolved signal from the internal standard. The conversion is calculated by comparing the decrease in the monomer signal intensity relative to the constant intensity of the internal standard over time.[8]
Determination of Monomer Conversion by FTIR Spectroscopy
This technique monitors the decrease in the absorbance of the C=C double bond stretching vibration of the monomer.[11][12][13][14]
Materials:
-
FTIR spectrometer with an appropriate detector (e.g., ATR or transmission)
-
KBr plates (for transmission) or ATR crystal
-
Syringe or pipette
Procedure:
-
Record an FTIR spectrum of the unpolymerized monomer (t=0). The characteristic peak for the C=C stretch of the acrylamide is typically around 1620-1640 cm-1.
-
Initiate the polymerization reaction.
-
At various time intervals, withdraw a small aliquot of the reaction mixture and place it on the KBr plate or ATR crystal.
-
Record the FTIR spectrum.
-
Data Analysis: The degree of conversion is calculated by monitoring the decrease in the peak height or area of the C=C stretching band relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O stretch around 1650-1680 cm-1). The following equation can be used:
Conversion (%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of Internal Standard at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of Internal Standard at time 0) )] * 100
Determination of Monomer Conversion by Gas Chromatography (GC)
GC is a sensitive method for quantifying the residual monomer in a polymer sample.[7][15]
Materials:
-
Gas chromatograph with a suitable detector (e.g., FID)
-
Appropriate GC column
-
Solvent for dissolving the polymer and monomer
-
Internal standard (a volatile compound not present in the reaction mixture)
-
Syringes and vials
Procedure:
-
Prepare a calibration curve by injecting known concentrations of the monomer and internal standard into the GC.
-
At various time points during the polymerization, withdraw an aliquot of the reaction mixture.
-
Quench the polymerization (e.g., by rapid cooling or adding an inhibitor).
-
Dissolve the sample in a suitable solvent containing a known concentration of the internal standard.
-
Inject a small volume of the prepared sample into the GC.
-
Data Analysis: The concentration of the residual monomer is determined from the calibration curve by comparing the peak area of the monomer to that of the internal standard. The monomer conversion is then calculated as:
Conversion (%) = [ (Initial Monomer Concentration - Residual Monomer Concentration) / Initial Monomer Concentration ] * 100
Visualizations
Experimental Workflow for Monitoring Monomer Conversion
Caption: Workflow for quantitative analysis of monomer conversion.
Generalized Free-Radical Polymerization Pathway
Caption: Key steps in free-radical polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. The kinetics of poly(N-isopropylacrylamide) microgel latex formation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.4. General Procedures for the Determination of Monomer Conversions by 1H NMR [bio-protocol.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. FTIR monomer conversion analysis of UDMA-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling n-Methyl-n-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of n-Methyl-n-phenylprop-2-enamide. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel.
Hazard Summary
This compound is classified as a hazardous substance. The primary risks associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.[1][2][3]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from splashes and irritation.[4] |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To prevent inhalation of vapors and respiratory irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Verify that the chemical fume hood is functioning correctly.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
-
Handling:
-
Post-Handling:
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE in the designated area and wash hands and forearms thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
First Aid
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6][7] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Cleanup Protocol
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Inform your laboratory supervisor and any nearby colleagues of the spill.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to the disposal plan.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Route
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container through your institution's hazardous waste program.[9][10] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed hazardous waste container lined with a plastic bag. Label appropriately and dispose of through the hazardous waste program.[11][12] |
| Aqueous Waste Containing this compound | Collect in a designated, sealed container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated Solid Waste (e.g., absorbent from spills) | Place in a sealed, labeled hazardous waste container for disposal. |
Important Note: Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Consult your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. support.al.umces.edu [support.al.umces.edu]
- 2. scribd.com [scribd.com]
- 3. thesafetygeek.com [thesafetygeek.com]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 8. safety.rice.edu [safety.rice.edu]
- 9. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 10. Hazardous Waste Guidelines [biology.ucsd.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. va.gov [va.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
